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2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Documentation Hub

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  • Product: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
  • CAS: 1509286-40-1

Core Science & Biosynthesis

Foundational

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine chemical structure and physicochemical properties

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Author: BenchChem Technical Support Team. Date: April 2026

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This technical guide provides an in-depth analysis of this compound, detailing its structural rationale, physicochemical properties, de novo synthetic methodologies, and the experimental workflows required to validate its metabolic stability in drug discovery campaigns.

Physicochemical and Structural Profiling

Understanding the baseline properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is critical for predicting its behavior in physiological environments. The attachment of the oxadiazole at the C2 position of the morpholine ring ensures that the N4 secondary amine remains available as a reactive nucleophile for subsequent scaffold decoration (e.g., via Buchwald-Hartwig coupling or S_NAr reactions).

Table 1: Quantitative Physicochemical Data

Property Value Rationale / Significance
Chemical Name 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Standard IUPAC nomenclature.
CAS Number 1509286-40-1 Unique registry identifier[1].
PubChem CID 86768148 Database identifier for computational modeling[2].
Molecular Formula C₇H₁₁N₃O₂ Confirms the fusion of the two ring systems[1].
Molecular Weight 169.18 g/mol Low molecular weight ensures minimal penalty to the total ligand efficiency[1].

| SMILES | Cc1nnc(o1)C1CNCCO1 | Defines the C2-attachment point on the morpholine ring[3]. |

Mechanistic Rationale in Medicinal Chemistry

The 1,3,4-Oxadiazole Motif as an Amide Bioisostere

The 1,3,4-oxadiazole ring is extensively utilized as a non-classical bioisostere for carbonyl-containing functional groups, such as amides, esters, and carboxylic acids[4][5]. Unlike standard amides, which are susceptible to proteolytic cleavage, the 1,3,4-oxadiazole ring is metabolically robust. Furthermore, compared to its isomer, 1,2,4-oxadiazole—which is prone to CYP450-mediated N–O reductive cleavage—the 1,3,4-oxadiazole lacks the labile N–O bond, granting it superior stability in human liver microsomes (HLM)[6]. It acts as a flat, aromatic linker that rigidly orientates adjacent pharmacophores while providing excellent hydrogen-bond acceptor capabilities[4].

The Morpholine Motif for ADME Optimization

Saturated heterocycles are critical for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The incorporation of a morpholine ring is a proven strategy to lower the calculated partition coefficient (cLogD) and improve aqueous solubility compared to more lipophilic rings like pyrrolidine or piperidine[6]. The oxygen atom in the morpholine ring reduces the basicity (pKa) of the adjacent nitrogen via inductive electron withdrawal, which can prevent excessive lysosomal trapping while maintaining sufficient basicity for favorable solubility.

G A Labile Amide/Ester Substrate B 1,3,4-Oxadiazole Bioisostere A->B Replaces carbonyl C Morpholine Solubilizing Group A->C Appends for ADME D 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Optimized Pharmacophore B->D Structural Fusion C->D Structural Fusion

Fig 1: Synergistic bioisosteric replacement and ADME optimization logic.

Synthetic Methodology: De Novo Construction

To synthesize 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine with high fidelity, the protocol must protect the secondary amine of the morpholine ring to prevent unwanted polymerization or side reactions during the cyclodehydration step.

Step-by-Step Protocol:

  • Amide Coupling (Diacylhydrazine Formation):

    • Procedure: Dissolve 4-Boc-morpholine-2-carboxylic acid (1.0 eq) and acetohydrazide (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is utilized as a superior coupling reagent to rapidly generate the active ester, driving the formation of the diacylhydrazine intermediate while minimizing potential epimerization at the C2 position.

  • Cyclodehydration:

    • Procedure: Isolate the intermediate and dissolve it in anhydrous THF. Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, 2.0 eq) and heat to 70°C for 4 hours.

    • Causality: The Burgess reagent is specifically chosen over harsh dehydrating agents like POCl₃ or SOCl₂. Its mild, neutral-to-slightly-basic reaction conditions facilitate the cyclization into the 1,3,4-oxadiazole ring without prematurely cleaving the acid-sensitive Boc protecting group.

  • Deprotection:

    • Procedure: Treat the purified Boc-protected oxadiazole with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C, warming to room temperature over 2 hours. Concentrate under vacuum to yield the TFA salt of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

    • Causality: TFA cleanly and rapidly removes the Boc group via acid-catalyzed cleavage. The resulting TFA salt is highly stable and can be directly utilized in subsequent cross-coupling reactions by neutralizing in situ with a tertiary amine base.

Experimental Protocol: In Vitro Microsomal Stability Profiling

Once this building block is integrated into a final drug candidate, its primary intended benefit—metabolic stability—must be empirically validated. The following self-validating protocol utilizes Human Liver Microsomes (HLM) to assess the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound[6].

Step-by-Step Workflow:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing HLM at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; its addition strictly controls the start time ( T0​ ) of oxidative metabolism.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (IS).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the small molecules for analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the ratio of the parent compound to the internal standard over time.

G N1 1. Compound Incubation (1 µM + HLM/RLM) N2 2. NADPH Addition (Initiate Metabolism) N1->N2 N3 3. Aliquot Sampling (0, 15, 30, 60 min) N2->N3 N4 4. Quench Reaction (Cold Acetonitrile + IS) N3->N4 N5 5. LC-MS/MS Analysis (Quantify Parent Remaining) N4->N5

Fig 2: Standardized workflow for in vitro microsomal stability profiling.

References

  • American Elements. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | CAS 1509286-40-1". American Elements. 1

  • PubChem. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | CAS 1509286-40-1 - American Elements". American Elements. 2

  • MolPort. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | 1509286-40-1". MolPort.3

  • PMC - NIH. "Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives". National Institutes of Health. 4

  • PMC - NIH. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". National Institutes of Health. 5

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery". ACS Publications. 6

Sources

Exploratory

A Strategic Guide to Unveiling the In Vitro Mechanism of Action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine represents such a confl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine represents such a confluence, integrating the well-established pharmacophores of the morpholine and 1,3,4-oxadiazole rings. The morpholine moiety is a cornerstone in the design of numerous approved drugs, valued for its ability to improve pharmacokinetic properties and contribute to potent biological activity.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, enhancing metabolic stability and serving as a scaffold for a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Given the absence of specific literature on 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, this technical guide outlines a comprehensive, tiered strategy for the de novo investigation of its in vitro mechanism of action. We present a logical progression of established experimental protocols, from broad phenotypic screening to specific target deconvolution, designed to rigorously characterize the compound's biological activity. This document serves as a roadmap for researchers in drug discovery and development, providing the foundational methodologies required to elucidate the therapeutic potential of this promising chemical entity.

Postulated Biological Activities and Mechanistic Pathways

Drawing from the extensive literature on its constituent scaffolds, we can postulate several primary avenues of biological activity for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

  • Oncology: Both morpholine and oxadiazole derivatives are frequently reported as potent anticancer agents.[6][7] Morpholine-containing drugs, such as the dual PI3K/mTOR inhibitor PI-103, highlight the ring's role in targeting key cancer signaling pathways.[8][9] Oxadiazoles have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including MCF-7.[6] Therefore, a primary hypothesis is that the target compound may exhibit cytotoxic or cytostatic effects on cancer cells through modulation of critical cell survival pathways.

  • Anti-inflammatory Activity: Derivatives of both heterocyclic systems have demonstrated significant anti-inflammatory properties.[10][11] The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production.

  • Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.[5][12][13] The target compound could therefore act by disrupting microbial growth or viability.

A Tiered Strategy for In Vitro Mechanistic Elucidation

A systematic, tiered approach is essential to efficiently and accurately define the compound's mechanism of action. This strategy ensures that resources are directed toward the most promising biological effects identified in initial, broad-based screens.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: General Mechanism Elucidation cluster_2 Tier 3: Specific Target Deconvolution T1_Cytotoxicity Cytotoxicity Profiling (e.g., NCI-60 Panel) T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Cytotoxicity->T2_CellCycle If Cytotoxic T2_Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) T1_Cytotoxicity->T2_Apoptosis If Cytotoxic T1_Antimicrobial Broad-Spectrum Antimicrobial Screen (Bacteria & Fungi Panel) T2_Inflammation Anti-inflammatory Screening (LPS-stimulated Macrophages) T3_Caspase Caspase Activation Assays (Caspase-3/7, 8, 9) T3_Kinase Kinase Inhibition Profiling (e.g., EGFR, PI3K/mTOR) T2_CellCycle->T3_Kinase If G2/M Arrest T2_Apoptosis->T3_Caspase If Apoptotic T3_COX COX-1/COX-2 Inhibition Assay T2_Inflammation->T3_COX T3_Cytokine Cytokine Quantification (ELISA) T2_Inflammation->T3_Cytokine

Figure 1: Tiered workflow for mechanism of action investigation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments proposed in the tiered workflow.

Tier 1: Cytotoxicity Profiling against a Cancer Cell Panel

Objective: To determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity and to identify sensitive cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells from a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate), and HEPG2 (liver)) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Self-Validation and Causality: The inclusion of a known cytotoxic agent (Doxorubicin) validates the assay's sensitivity. The vehicle control ensures that the solvent used to dissolve the compound does not contribute to cytotoxicity. A dose-dependent decrease in viability strongly suggests a direct effect of the compound on the cells.

Hypothetical Data Summary:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-75.80.9
A54912.31.5
PC38.11.2
HEPG2> 502.1
Tier 2: Apoptosis Induction Assay via Annexin V-FITC/PI Staining

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Self-Validation and Causality: A time- and dose-dependent increase in the Annexin V-positive population, particularly the shift from early to late apoptosis, provides strong evidence that the compound's cytotoxic mechanism involves the induction of a programmed cell death pathway.

G cluster_0 Potential Upstream Triggers cluster_1 Apoptotic Pathway Compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine EGFR EGFR Inhibition Compound->EGFR PI3K PI3K/mTOR Inhibition Compound->PI3K DNA_Damage DNA Damage Compound->DNA_Damage Bax Bax/Bak Activation EGFR->Bax PI3K->Bax DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Initiator Caspase-9 Activation Apaf1->Casp9 Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Postulated apoptotic signaling pathway for investigation.

Tier 3: Specific Target Deconvolution - Kinase Inhibition Profiling

Objective: If cell cycle arrest or apoptosis is observed, to identify potential upstream kinase targets that may be inhibited by the compound. The EGFR and PI3K/mTOR pathways are common targets for both morpholine and oxadiazole-containing compounds.[8][14]

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a purified enzyme. This is often done by quantifying the phosphorylation of a substrate peptide, using methods such as radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).

Protocol:

  • Assay Selection: Select a panel of relevant kinases for screening, starting with those commonly implicated in the observed phenotype (e.g., EGFR, PI3Kα, mTOR, AKT). Commercial services offer broad kinase panel screening.

  • Enzyme Reaction: In a suitable microplate, combine the purified kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) for an initial screen, or across a range of concentrations for IC₅₀ determination.

  • Reaction Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents. For the ADP-Glo™ assay, this involves a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control. For dose-response experiments, determine the IC₅₀ value.

Self-Validation and Causality: A known inhibitor for each kinase (e.g., Gefitinib for EGFR) must be included as a positive control to validate the assay. A direct, dose-dependent inhibition of a specific kinase's activity in this purified system provides strong evidence that the compound is a direct inhibitor of that enzyme, thus identifying a specific molecular target.

Conclusion and Future Directions

This guide provides a structured and technically robust framework for the initial in vitro characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. By progressing through a tiered system of experimentation—from broad phenotypic observation to specific molecular target identification—researchers can efficiently build a comprehensive profile of the compound's mechanism of action. The positive identification of a mechanism, such as the induction of apoptosis via inhibition of a specific kinase, would warrant further investigation, including downstream pathway analysis (e.g., Western blotting for phosphorylated vs. total protein levels), and ultimately, validation in in vivo models. The combination of the morpholine and 1,3,4-oxadiazole scaffolds presents a compelling opportunity for the discovery of novel therapeutic agents, and the systematic approach outlined herein provides the critical first steps on that path.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Journal of Pharma and Biomedics.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - Sci-Hub.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline - Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - MDPI.
  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Publishing.
  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity.
  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed.
  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity.

Sources

Foundational

Toxicity and Safety Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in Cell Models

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, featured in compounds with a wide array of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, featured in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Similarly, the morpholine ring is a common constituent in numerous approved pharmaceuticals, valued for its favorable physicochemical properties.[5][6] The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine represents a novel chemical entity combining these two pharmacophores. While its therapeutic potential is of significant interest, a comprehensive understanding of its safety and toxicity profile at the cellular level is a prerequisite for further development. This technical guide provides a structured, multi-tiered framework for the systematic evaluation of this compound's in vitro cytotoxicity. We present detailed protocols for foundational toxicity assessment, mechanistic cell death pathway analysis, and the investigation of key signaling cascades. The methodologies are designed to be self-validating, providing researchers with a robust roadmap to characterize the compound's cellular impact and establish a preliminary safety profile.

Introduction: A Compound of Interest

The convergence of the 1,3,4-oxadiazole ring and the morpholine moiety in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine creates a molecule with a unique chemical architecture. Oxadiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, often acting as antiproliferative or antiangiogenic agents.[7][8] Their established role in drug discovery underscores the importance of evaluating new derivatives.[4] The morpholine group is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. However, the combination of these two structures necessitates a thorough and independent toxicological assessment.

The primary objective of this guide is to outline a comprehensive strategy for characterizing the in vitro toxicity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This involves not only determining the concentration at which the compound elicits a toxic response but also elucidating the underlying cellular mechanisms of toxicity. Such an approach is fundamental in early-stage drug discovery to identify potential liabilities and guide future development.[9][10][11]

Part 1: Foundational Cytotoxicity Assessment

The initial phase of toxicological screening aims to quantify the dose-dependent effects of the compound on cell viability and proliferation. We employ two distinct, complementary assays to measure different hallmarks of cytotoxicity: metabolic activity and plasma membrane integrity.

Rationale for Cell Model Selection

The choice of cell lines is critical for contextualizing cytotoxicity data. A standard approach involves screening against a panel of cancer cell lines from different tissue origins (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) to identify potential tissue-specific sensitivities.[1][7] Crucially, a non-malignant cell line (e.g., V79 - Chinese hamster lung fibroblasts, or human mesenchymal stem cells - hMSC) must be included as a control.[7][8] High cytotoxicity against cancer cells coupled with low toxicity towards normal cells indicates a favorable therapeutic window.

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis cell_culture Select & Culture Cell Lines (Cancer & Non-Malignant) plate_cells Seed Cells into 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) plate_cells->treat_cells compound_prep Prepare Serial Dilutions of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine compound_prep->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate % Viability & IC50 Values read_absorbance->calc_ic50 data_table Tabulate & Compare Results calc_ic50->data_table

Caption: Workflow for initial in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[12] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is directly proportional to the number of metabolically active, viable cells.[13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., <0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[14] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[15]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[16][17][18] This is a key indicator of necrosis or late-stage apoptosis.[19]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. It is critical to set up proper controls:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Solvent effect on LDH release.

    • Maximum LDH Release Control: Treat a set of wells with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[17][19]

  • Sample Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended) to pellet any detached cells.[19] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a tetrazolium salt dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of stop solution provided with the kit.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[16][17]

Data Analysis and Presentation

For both assays, data should be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Calculation for % Cytotoxicity (LDH Assay): % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[16]

Cell LineAssay TypeIncubation TimeIC50 (µM)
HepG2MTT48h[Experimental Value]
HepG2LDH48h[Experimental Value]
MCF-7MTT48h[Experimental Value]
MCF-7LDH48h[Experimental Value]
A549MTT48h[Experimental Value]
A549LDH48h[Experimental Value]
V79MTT48h[Experimental Value]
V79LDH48h[Experimental Value]
Caption: Example table for summarizing foundational cytotoxicity data.

Part 2: Elucidating the Mechanism of Cell Death

If the foundational assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Principle of Apoptosis Detection

Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9 for the intrinsic pathway) activate executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[20] Measuring the activity of these specific caspases provides direct evidence of apoptosis induction.

G cluster_pathways Apoptotic Signaling Pathways drug Drug-induced Stress (e.g., DNA Damage, ER Stress) mito Mitochondrial Perturbation drug->mito cas9 Caspase-9 Activation mito->cas9 Intrinsic Pathway dr Death Receptor Activation (Extrinsic) cas8 Caspase-8 Activation dr->cas8 cas37 Caspase-3/7 Activation (Executioner Caspases) cas9->cas37 cas8->cas37 apoptosis Apoptosis (Cell Dismantling) cas37->apoptosis G compound Compound Stress mapk MAPK Signaling Cascade p38 JNK compound->mapk:p38 Activates compound->mapk:jnk Activates downstream Downstream Effects Caspase-9 Activation Apoptosis mapk:p38->downstream:apop Phosphorylates Targets mapk:jnk->downstream:cas9 Translocates to Mitochondria

Caption: Potential role of MAPK pathways in mediating compound toxicity.

Discussion and Future Directions

This guide outlines a logical, tiered approach to characterizing the in vitro toxicity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. The proposed experiments will collectively build a comprehensive preliminary safety profile by:

  • Quantifying Potency: Establishing IC50 values across multiple cell lines to determine the compound's cytotoxic potency and selectivity.

  • Defining the Mode of Action: Differentiating between apoptosis and necrosis through caspase activation assays.

  • Identifying Mechanistic Triggers: Investigating the involvement of key stress-activated signaling pathways like JNK and p38.

Positive results, such as selective cytotoxicity towards cancer cells via apoptosis, would provide a strong rationale for advancing the compound into more complex models, such as 3D tumor spheroids or patient-derived organoids, which better mimic the in vivo environment. [9]Conversely, evidence of non-specific toxicity or activation of problematic pathways at low concentrations would be a critical flag for early-stage termination or chemical modification. This systematic evaluation ensures that development decisions are based on robust, mechanistically-informed data.

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Bio-protocol.
  • Sucu, B. O., et al. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC.
  • Weyermann, J., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Source Unavailable.
  • Abcam. (2025). LDH assay kit guide: Principles and applications. Abcam.
  • Asija, S., & Dhruv, T. (2021). Recent advancements in oxadiazole-based anticancer agents. Semantic Scholar.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
  • Ouyang, L., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI.
  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • Abcam. MTT assay protocol. Abcam.
  • Promega Korea. LDH-Glo™ Cytotoxicity Assay. Promega.
  • ResearchGate. Cytotoxic activity of novel oxadiazole (a) compounds 1 and (b) 5 at... ResearchGate.
  • BenchChem. (2026). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. BenchChem.
  • Tiwari, A., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NIH.
  • OpenWetWare. MTT Assay protocol. OpenWetWare.
  • Al-Suhaimi, E. A., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Promega Korea. Caspase-Glo® 9 Assay Systems. Promega.
  • Wilking, J. N., et al. (2015). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological Sciences.
  • Evotec. Mechanisms of Drug-Induced Toxicity. Evotec.
  • Han, D., & Jaeschke, H. (2010). Signal transduction pathways involved in drug-induced liver injury. PubMed.
  • Promega Korea. Caspase-Glo® 3/7 Assay System. Promega.
  • Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology.
  • Bailly, C. (2001). Signaling pathways activated by daunorubicin. Blood.
  • Thermo Fisher Scientific. Cytotoxicity Assays. Thermo Fisher Scientific.
  • Biocompare. (2026). Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • ResearchGate. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. ResearchGate.
  • Iacob, A. D., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. PMC.
  • ACS Omega. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Publications.
  • Kumar, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences.
  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
  • Kavitha, S., Kannan, K., & Gnanavel, S. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Saudi Pharmaceutical Journal.
  • Solet, S. M., Sharma, N. K., & Bhadauria, R. S. (2019). Biological Evaluation of Novel Synthesized 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics.
  • Request PDF. (Year unavailable). Synthesis and biological evaluation of 2, 5-disubstituted-1, 3, 4 - oxadiazoles. ResearchGate.
  • Al-Shetha, F. A., et al. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Morpholine: Human health tier II assessment. NICNAS.
  • PISRT. (Year unavailable). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. PISRT.
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Sources

Exploratory

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine and Novel Chemical Entities Abstract This guide provides a comprehensive, in-depth technical framework for d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine and Novel Chemical Entities

Abstract

This guide provides a comprehensive, in-depth technical framework for determining the receptor binding affinity of novel chemical entities, using the illustrative compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. Authored for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal science behind experimental design, ensuring that each step is part of a self-validating system. We will delve into the core principles of receptor-ligand interactions, provide detailed, step-by-step protocols for both saturation and competitive binding assays, and offer expert guidance on data analysis and troubleshooting. The methodologies described herein are grounded in established pharmacological principles and are designed to yield accurate, reproducible, and meaningful affinity data (Kd and Ki values) essential for advancing drug discovery programs.

Introduction: The Quest for Specificity and Potency

In the landscape of modern drug discovery, the journey from a promising molecule to a therapeutic agent is contingent on a deep understanding of its interaction with biological targets. One of the most fundamental and critical parameters to establish is the binding affinity of a compound for its intended receptor. High affinity is often a prerequisite for potent pharmacological activity. This guide uses 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, a representative novel small molecule, to illustrate the principles and practices of receptor binding affinity determination. While specific data on this exact compound is not publicly available, the 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This makes it an excellent candidate for illustrating a screening and characterization workflow.

The Central Role of Receptor Binding Affinity

Receptor binding assays are a cornerstone of pharmacology, allowing for the precise measurement of how tightly a ligand (drug) binds to a receptor.[5][6] This interaction is governed by the Law of Mass Action, which describes the equilibrium between the bound and unbound states of the ligand and receptor.[7] The primary outputs of these assays are the equilibrium dissociation constant (Kd) and the inhibition constant (Ki), which are crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications impact binding affinity.[8]

  • Selectivity Profiling: Assessing the compound's affinity for off-target receptors to predict potential side effects.

  • Translational Science: Correlating in vitro binding affinity with in vivo efficacy and pharmacokinetics.

Overview of Key Assay Formats

Two primary types of radioligand binding assays are employed to characterize a novel compound.[9]

  • Saturation Binding Assays: These experiments determine the affinity (Kd) of a radiolabeled ligand for its receptor and the total number of receptors in a given tissue or cell preparation (Bmax).[10]

  • Competition Binding Assays: This is the workhorse assay for screening and characterizing unlabeled compounds like our example molecule. It measures the ability of a test compound to compete with a known radioligand for binding to the target receptor, yielding an IC50 value that can be converted to an inhibition constant (Ki).[8][9]

Core Principles & Foundational Concepts

A successful binding assay is built on a solid understanding of the underlying pharmacology. Simply following a protocol without appreciating the "why" can lead to misinterpretation of data and costly errors.

Key Parameters: A Glossary for the Scientist
ParameterDefinitionSignificance in Drug Discovery
Kd Equilibrium Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.A direct measure of the affinity of the radioligand for the receptor. A lower Kd signifies higher affinity.[11][12]
Bmax Maximum Binding Capacity: The total concentration of receptors in the sample, expressed in units like fmol/mg protein.Provides crucial information on receptor density in a given tissue or cell line, which can influence drug efficacy.[13]
IC50 Half-Maximal Inhibitory Concentration: The concentration of a competing (unlabeled) drug that displaces 50% of the specifically bound radioligand.An experimental value that reflects the functional potency of a test compound in a specific assay. It is dependent on assay conditions.[11][14]
Ki Inhibition Constant: The equilibrium dissociation constant for the unlabeled test compound. It is calculated from the IC50 value.An absolute measure of the affinity of the test compound for the receptor, independent of assay conditions, allowing for direct comparison of different compounds.[11][14]
The Criticality of Assay Conditions

The binding of a ligand to a receptor is a sensitive chemical equilibrium. Therefore, maintaining consistent and physiologically relevant conditions is paramount for generating reproducible data.[15]

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations can all influence receptor conformation and ligand binding. A common starting point is a Tris-HCl buffer at pH 7.4.[10]

  • Temperature: Binding reactions are temperature-dependent. Assays are typically run at room temperature or 37°C, but consistency is key.[15][16]

  • Incubation Time: The reaction must be allowed to reach equilibrium. This time must be determined empirically during assay development.[16]

  • Non-Specific Binding (NSB): This is the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filters, plasticware).[16] It is a critical source of noise and must be accurately measured and subtracted from the total binding to determine the specific binding.

Experimental Workflow: A Self-Validating System

The following sections provide a logical workflow for characterizing a novel compound. The process is designed to be self-validating, with each step building upon the last to ensure the integrity of the final Ki value.

Workflow Overview

The diagram below illustrates the logical flow from initial assay setup to the final determination of the test compound's binding affinity (Ki).

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Compound Characterization cluster_2 Phase 3: Data Analysis A Select Target & Radioligand B Prepare Receptor Source (e.g., Cell Membranes) A->B C Saturation Binding Assay (Determine Kd and Bmax) B->C D Optimize Competition Assay (Incubation Time, Receptor Conc.) C->D Use Kd to inform radioligand concentration E Perform Competition Binding Assay with 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine D->E F Generate Competition Curve (Plot % Inhibition vs. [Test Compound]) E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H I Final Report: Affinity Profile (Ki) H->I

Figure 1. Workflow for determining the Ki of a novel compound.
Protocol 1: Saturation Binding Assay (Determining Kd and Bmax)

This initial experiment is crucial for characterizing the binding of your chosen radioligand to the receptor preparation. The Kd value obtained here is essential for setting up the subsequent competition assays.[12][17]

Objective: To determine the affinity (Kd) and receptor density (Bmax) of a radioligand for a specific receptor preparation.

Materials:

  • Receptor Source: Membrane homogenates from cells or tissues expressing the target receptor.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled).

  • Unlabeled Ligand: A high concentration of a known, potent unlabeled ligand to define non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Methodology:

  • Preparation: Thaw the membrane homogenate on ice. Dilute to the desired concentration (e.g., 10-50 µg protein/well, to be optimized) in ice-cold binding buffer.

  • Assay Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have three "Total Binding" wells and three "Non-Specific Binding (NSB)" wells.

  • NSB Wells: To the NSB wells, add a high concentration of the unlabeled ligand (typically 100-1000 times the Kd of the radioligand) to saturate all specific binding sites.

  • Radioligand Addition: Add increasing concentrations of the radioligand to both Total and NSB wells. A typical range would be 0.1x to 10x the expected Kd, with 8-12 concentrations.

  • Initiate Reaction: Add the diluted membrane homogenate to all wells to start the binding reaction. The final volume is typically 100-250 µL.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters quickly (e.g., 3x with 3 mL ice-cold binding buffer) to remove unbound radioligand.[7]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each triplicate.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • Plot Specific Binding (Y-axis) versus the concentration of the radioligand (X-axis).

    • Fit the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.[7]

Protocol 2: Competition Binding Assay (Determining Ki)

With the radioligand's Kd established, you can now determine the affinity of your unlabeled test compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand.

Methodology:

  • Preparation: The setup is similar to the saturation assay.

  • Assay Plate Setup:

    • Total Binding Wells (n=3-6): Contain membrane homogenate and radioligand only.

    • NSB Wells (n=3-6): Contain membrane homogenate, radioligand, and a saturating concentration of an unlabeled reference compound.

    • Test Compound Wells: Contain membrane homogenate, radioligand, and increasing concentrations of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (e.g., 10 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Concentration: A key decision. Use a single concentration of the radioligand, typically at or below its Kd value determined in the saturation assay.[18] This ensures the assay is sensitive to competition.

  • Incubation, Filtration, and Counting: Proceed as described in the saturation assay protocol.

  • Data Analysis:

    • Determine the specific binding for each concentration of the test compound.

    • Normalize the data: Express the specific binding at each test compound concentration as a percentage of the total specific binding (where 0% is the NSB value and 100% is the binding in the absence of the competitor).

    • Plot the normalized data (% specific binding) against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.

Data Analysis: From IC50 to Ki

The IC50 is a valuable, but relative, measure of potency. To determine the absolute affinity (Ki), the Cheng-Prusoff equation must be applied.[14][19] This equation corrects the IC50 value for the concentration and affinity of the radioligand used in the assay.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, a heterocyclic compound of significant interest to medicinal chemists. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, a heterocyclic compound of significant interest to medicinal chemists. The molecule integrates two privileged scaffolds: the morpholine ring, known for improving pharmacokinetic properties such as solubility and brain permeability[1][2][3], and the 1,3,4-oxadiazole moiety, a versatile bioisostere for amides and esters that contributes to metabolic stability and hydrogen bonding capabilities[4][5]. This protocol is designed for researchers in drug discovery and organic synthesis, detailing a reliable three-step synthetic route starting from ethyl morpholine-2-carboxylate. The methodology emphasizes clarity, reproducibility, and an understanding of the underlying chemical principles.

Introduction: The Strategic Combination of Privileged Scaffolds

In modern drug development, the assembly of molecules from "privileged scaffolds"—structural motifs that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The morpholine ring is frequently incorporated into CNS-active compounds to modulate physicochemical properties, acting as a scaffold or as a key interacting element[1][3]. Its flexible conformation and the pKa of its nitrogen atom are crucial for enhancing aqueous solubility and facilitating passage across the blood-brain barrier[2][3].

Complementing the morpholine is the 1,3,4-oxadiazole ring, an aromatic heterocycle valued for its role as a bioisosteric replacement for carbonyl groups, which can improve a compound's pharmacokinetic profile due to its resistance to metabolic degradation[4][5]. The 2,5-disubstituted 1,3,4-oxadiazole core is a common feature in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[4][6].

The target molecule, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, strategically combines these two scaffolds. The synthesis protocol outlined herein follows a logical and robust pathway: (1) hydrazinolysis of a morpholine ester, (2) acylation of the resulting hydrazide, and (3) a classical dehydrative cyclization to construct the 1,3,4-oxadiazole ring.

Synthetic Strategy and Workflow

The synthesis is achieved via a convergent three-step sequence starting from ethyl morpholine-2-carboxylate. The core transformation is the construction of the 1,3,4-oxadiazole ring from a 1,2-diacylhydrazine precursor, a well-established and highly effective method[6][7].

Overall Reaction Scheme:

(Self-generated image for illustrative purposes)

  • Step 1: Hydrazinolysis. The starting ester, ethyl morpholine-2-carboxylate, is converted into morpholine-2-carbohydrazide by reaction with hydrazine hydrate.

  • Step 2: Acylation. The carbohydrazide is then acylated using acetic anhydride to yield the key intermediate, N'-acetylmorpholine-2-carbohydrazide.

  • Step 3: Dehydrative Cyclization. This diacylhydrazine intermediate is cyclized using a dehydrating agent, phosphorus oxychloride (POCl₃), to furnish the final product.

The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis Workflow A Ethyl Morpholine-2-carboxylate B Morpholine-2-carbohydrazide A->B Step 1: Hydrazinolysis (NH2NH2·H2O) C N'-Acetylmorpholine-2-carbohydrazide B->C Step 2: Acylation (Acetic Anhydride) D 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine C->D Step 3: Cyclization (POCl3)

Caption: Overall synthetic workflow from the starting ester to the final product.

Materials and Instrumentation

Reagents:

  • Ethyl morpholine-2-carboxylate (or a suitable precursor)

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)

  • Acetic Anhydride (≥99%)

  • Pyridine (Anhydrous)

  • Phosphorus oxychloride (POCl₃, ≥99%)

  • Dichloromethane (DCM, Anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

  • NMR Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (for ESI-MS)

  • Melting point apparatus

Detailed Experimental Protocol

Step 1: Synthesis of Morpholine-2-carbohydrazide

Rationale: This is a standard nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide. Ethanol is an ideal solvent as it solubilizes both reactants and is easily removed.

  • To a solution of ethyl morpholine-2-carboxylate (1.0 eq) in absolute ethanol (5 mL per 1 g of ester), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM). The starting ester should be more nonpolar (higher Rf) than the product hydrazide. The reaction is typically complete within 4-6 hours[8].

  • After completion, cool the reaction mixture to room temperature and remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield morpholine-2-carbohydrazide, which is often pure enough for the next step.

Step 2: Synthesis of N'-Acetylmorpholine-2-carbohydrazide

Rationale: This step involves the acylation of the terminal nitrogen of the hydrazide. Acetic anhydride is an effective acetylating agent. A mild base like pyridine can be used to scavenge the acetic acid byproduct, although the reaction can often proceed without it.

  • Dissolve morpholine-2-carbohydrazide (1.0 eq) in a suitable solvent like dichloromethane or pyridine (10 mL per 1 g of hydrazide) in a flask cooled in an ice bath (0 °C).

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. The product, a diacylhydrazine, will be less polar than the starting hydrazide.

  • Upon completion, if pyridine was used as the solvent, remove it under high vacuum. If DCM was used, quench the reaction by slowly adding water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N'-acetylmorpholine-2-carbohydrazide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 3: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Rationale: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the cyclization of the diacylhydrazine to the 1,3,4-oxadiazole[6][9]. The reaction proceeds through the enol form of the diacylhydrazine, which is activated by POCl₃, followed by intramolecular nucleophilic attack and elimination to form the stable aromatic oxadiazole ring.

G cluster_0 Dehydrative Cyclization start Diacylhydrazine Intermediate enol Enol Form start->enol Tautomerization activated Activated Intermediate (with POCl3) enol->activated Activation cyclized Cyclized Intermediate activated->cyclized Intramolecular Cyclization product 1,3,4-Oxadiazole cyclized->product Elimination & Aromatization

Caption: Key mechanistic stages of the POCl₃-mediated dehydrative cyclization.

Procedure:

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)
N'-acetylmorpholine-2-carbohydrazide187.201.01.0 g5.34
Phosphorus Oxychloride (POCl₃)153.33~5-10 vol5 mL-
  • Place N'-acetylmorpholine-2-carbohydrazide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • CAUTION: Perform this step in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Add phosphorus oxychloride (5-10 volumes, e.g., 5 mL for 1 g of starting material) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. The reaction mixture typically becomes a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the morpholine ring protons (typically in the 3.0-4.5 ppm range) and a sharp singlet for the oxadiazole's methyl group (around 2.5-2.6 ppm[10]).

  • ¹³C NMR: Expect signals for the morpholine carbons, the methyl carbon, and two distinct quaternary carbons for the oxadiazole ring (typically >160 ppm[10]).

  • Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺ and compare it with the observed value.

  • Melting Point: A sharp melting point indicates high purity.

Safety Precautions

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles. The quenching step must be performed slowly and with extreme caution.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure all reactions are conducted in a well-ventilated area.

References

  • Boström, J., et al. (2012). "1,3,4-Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2021). "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." Molecules. Available at: [Link]

  • Johnston, J. N., & Tokumaru, K. (2017). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Available at: [Link]

  • Kerimov, I., et al. (2020). "Synthesis of an Innovative Class of 1,3,4-Oxadiazoles." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Saeedi, A. H. (2022). "Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity." Egyptian Journal of Chemistry. Available at: [Link]

  • Ng, Y. X. (2016). "Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring." UTAR Institutional Repository. Available at: [Link]

  • Costantino, L., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Available at: [Link]

  • Kaur, H., et al. (2024). "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Medicinal Chemistry. Available at: [Link]

  • Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. Available at: [Link]

  • Khan, I., et al. (2023). "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights." Molecules. Available at: [Link]

  • Gallardo, H., et al. (2014). "2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate." Acta Crystallographica Section E. Available at: [Link]

  • Mirfazli, M., et al. (2014). "Synthesis, characterisation, conformational study and antibacterial activity of n-acylhydrazone." UTAR Institutional Repository. Available at: [Link]

  • Al-Obaydi, J. M. (2016). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal. Available at: [Link]

Sources

Application

Application Note: Dissolution and Handling Protocol for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transition of small molecule inhibitors from dry powder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition of small molecule inhibitors from dry powder to aqueous cell culture media is a critical vulnerability in in vitro assay design. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS: 1509286-40-1) is a heterocyclic compound characterized by a lipophilic morpholine ring coupled to a 1,3,4-oxadiazole moiety. While this structural motif is highly valuable in medicinal chemistry, it exhibits limited spontaneous solubility in aqueous buffers.

This application note provides a field-proven, self-validating methodology for dissolving this compound. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) as a transitional solvent and employing strict serial dilution principles, researchers can prevent micro-precipitation, ensure accurate dosing, and eliminate artifactual solvent toxicity.

Physicochemical Context & Reconstitution Parameters

Before initiating dissolution, it is imperative to establish the stoichiometric baseline of the compound. The molecular weight dictates the mass-to-volume ratio required to achieve standardized molarity.

Table 1: Physicochemical Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

PropertyValue
CAS Number 1509286-40-1
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Physical State Solid / Crystalline Powder
Primary Transitional Solvent Anhydrous DMSO (≥99.9% purity)
The Causality of Solvent Selection

Why rely on anhydrous DMSO? The oxadiazole ring acts as a hydrogen-bond acceptor. If standard benchtop DMSO is used, its hygroscopic nature allows it to absorb atmospheric moisture. Even a 1% water content in DMSO can collapse the solvation shell around the morpholine moiety, leading to premature crystallization [1]. Utilizing strictly anhydrous, argon-purged DMSO ensures the compound remains in a stable monomeric state prior to aqueous introduction.

Solvation Solid Crystalline Powder (Hydrophobic) Solvated DMSO Solvated State (Monomeric) Solid->Solvated +100% Anhydrous DMSO (Vortex/Sonicate) Aqueous Aqueous Media (Metastable Solution) Solvated->Aqueous Rapid Mixing (Final DMSO ≤ 0.1%) Precipitate Precipitation (Aggregates) Solvated->Precipitate Slow Mixing or High Concentration Aqueous->Precipitate Exceeds Solubility Limit

Caption: Phase transition and solvation mechanism of lipophilic heterocyclic compounds in aqueous media.

Experimental Protocol: The Self-Validating Workflow

A robust protocol must be self-validating. This means the experimental design inherently controls for false positives (e.g., solvent-induced apoptosis) and false negatives (e.g., drug precipitation leading to perceived inactivity).

Phase I: Master Stock Generation (10 mM)

Generating a highly concentrated master stock minimizes the final volume of solvent introduced into the cell culture.

  • Equilibration: Allow the vial of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass into a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (See Table 2).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 2–5 minutes.

Table 2: Master Stock Preparation Matrix (DMSO)

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL1.69 mg
10 mM 5.0 mL8.46 mg
50 mM 1.0 mL8.46 mg

Note: Aliquot the master stock into 50 µL single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, which degrade compound integrity [2].

Phase II: Serial Dilution in 100% DMSO

Crucial Insight: Never perform intermediate dose-response dilutions in aqueous media. Diluting a 10 mM DMSO stock directly into water to create a 1 mM intermediate stock creates localized zones of high water concentration, forcing the compound to crash out into micelles or micro-crystals.

Instead, perform all serial dilutions in 100% DMSO to create a "1000x Working Stock" for each desired final concentration [3].

Table 3: 1000x Serial Dilution Scheme (Targeting 0.1% Final DMSO)

Target Final Conc. (in Media)1000x DMSO Stock Conc.Preparation Method (in DMSO)Volume Added to 1 mL Media
10 µM 10 mMUse Master Stock directly1.0 µL
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO1.0 µL
100 nM 100 µM10 µL of 1 mM stock + 90 µL DMSO1.0 µL
10 nM 10 µM10 µL of 100 µM stock + 90 µL DMSO1.0 µL
Vehicle Control 0 µM100% Anhydrous DMSO (No Drug)1.0 µL
Phase III: Aqueous Transition and Validation
  • Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility limit.

  • Rapid Injection: Pipette the 1000x DMSO stock directly into the center of the media volume. Do not let the DMSO slowly run down the side of the tube.

  • Immediate Vortexing: Vortex the media immediately for 3–5 seconds to disperse the solvated compound before it can aggregate.

  • Validation Step: Observe the media under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful dissolution. Concurrently, the inclusion of the Vehicle Control (0.1% DMSO) validates that any observed cellular phenotype is driven by the oxadiazole derivative, not solvent toxicity.

Workflow Powder Weigh 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine DMSO Reconstitute in Anhydrous DMSO (Master Stock: 10 mM) Powder->DMSO Aliquot Aliquot & Store (-80°C) DMSO->Aliquot Long-term storage Serial Serial Dilution in 1000x DMSO (Maintains constant solvent ratio) DMSO->Serial Assay preparation Media Dilute 1:1000 in Pre-warmed Media (Rapid Injection & Vortex) Serial->Media Aqueous transition Assay Apply to Cell Culture (Vehicle Control Validated) Media->Assay Final application

Caption: Standardized workflow for the preparation, dilution, and validation of small molecule inhibitors.

Troubleshooting Guide

Even with rigorous protocols, highly lipophilic compounds can present challenges depending on the specific protein content of the cell culture media (e.g., serum-free vs. 10% FBS).

  • Issue: Cloudiness upon addition to media.

    • Causality: The localized concentration of the drug exceeded the thermodynamic solubility limit before it could disperse.

    • Solution: Increase the vortexing speed during addition. Alternatively, add the compound to media containing 10% Fetal Bovine Serum (FBS) first, as serum albumins act as carrier proteins that enhance the apparent solubility of lipophilic molecules.

  • Issue: Loss of compound efficacy over time.

    • Causality: Hydrolysis of the oxadiazole ring due to moisture contamination in the DMSO stock.

    • Solution: Discard the current aliquot. Thaw a fresh, single-use aliquot from the -80°C reserve [1].

References

  • Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]

Method

The Ascendancy of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine: A Bioisosteric Hub in Modern Drug Discovery

Introduction: The Strategic Imperative of Bioisosterism In the intricate landscape of medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It is the art and science of subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate landscape of medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It is the art and science of substituting one functional group for another with similar physicochemical properties to enhance a molecule's pharmacological profile. This strategic replacement can profoundly influence a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among the vast arsenal of bioisosteric replacements, the 1,3,4-oxadiazole ring has garnered significant attention as a robust surrogate for amide and ester functionalities, which are often susceptible to enzymatic degradation.[1][2] This guide delves into the specific application of the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine moiety, a unique structural amalgam that leverages the favorable attributes of both the 1,3,4-oxadiazole and morpholine scaffolds to address multifaceted challenges in drug development.

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is a privileged structure in medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs is a testament to its ability to improve aqueous solubility, modulate pKa, and enhance metabolic stability.[5] When coupled with the 1,3,4-oxadiazole ring—a five-membered heterocycle known for its metabolic robustness and capacity to engage in key hydrogen bonding interactions—the resulting 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine fragment emerges as a powerful tool for lead optimization.[6][7] This application note will provide an in-depth exploration of this bioisostere, from its conceptual advantages to detailed synthetic protocols and characterization.

The Strategic Advantage: Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine?

The rationale for employing the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine moiety is rooted in its ability to simultaneously address several critical aspects of drug design. The strategic incorporation of this bioisostere can lead to significant improvements in a compound's overall developability.

Key Physicochemical and Pharmacokinetic Benefits:

PropertyContribution of 1,3,4-OxadiazoleContribution of MorpholineSynergistic Effect
Metabolic Stability Resistant to hydrolytic cleavage by proteases and esterases.[1]Generally stable to oxidative metabolism.Enhanced overall metabolic stability, leading to improved half-life.
Solubility Can improve solubility compared to more lipophilic linkers.The polar ether and amine functionalities significantly enhance aqueous solubility.[5]The combined moiety often imparts favorable solubility characteristics.
Lipophilicity (LogP) The -N=C-O- linkage contributes to increased lipophilicity, aiding membrane permeability.[6]The morpholine ring generally reduces lipophilicity.Provides a means to fine-tune the overall LogP of a molecule.
Hydrogen Bonding The nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7]The morpholine nitrogen can act as a hydrogen bond acceptor, and if protonated, a donor.Offers multiple points for interaction with biological targets.
Chemical Stability Thermally and chemically robust.[8]Stable under a wide range of chemical conditions.A chemically inert and stable linker for molecular scaffolds.

Visualizing the Bioisosteric Replacement Strategy

The utility of the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine moiety is best understood by visualizing its role as a bioisosteric replacement for a labile amide bond. The following diagram illustrates this concept, highlighting the preservation of key interaction points while enhancing metabolic stability.

Caption: Bioisosteric replacement of an amide with a 1,3,4-oxadiazole.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine and its incorporation into a target molecule typically follows a convergent strategy. Below are detailed protocols for the key synthetic transformations.

Protocol 1: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

This protocol outlines the synthesis of the core bioisostere from commercially available starting materials.

Step 1: Synthesis of Morpholine-2-carbohydrazide

  • To a solution of methyl morpholine-2-carboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude morpholine-2-carbohydrazide, which can often be used in the next step without further purification.

Step 2: Synthesis of N'-Acetylmorpholine-2-carbohydrazide

  • Dissolve the crude morpholine-2-carbohydrazide (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N'-acetylmorpholine-2-carbohydrazide.

Step 3: Cyclization to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

  • To the crude N'-acetylmorpholine-2-carbohydrazide (1.0 eq), add phosphorus oxychloride (5-10 volumes).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Protocol 2: Characterization of the Final Compound

The identity and purity of the synthesized 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target bioisostere.

Synthesis_Workflow Start Methyl morpholine-2-carboxylate + Hydrazine hydrate Step1 Step 1: Hydrazinolysis (Reflux in Ethanol) Start->Step1 Intermediate1 Morpholine-2-carbohydrazide Step1->Intermediate1 Step2 Step 2: Acetylation (Acetyl chloride, TEA, DCM) Intermediate1->Step2 Intermediate2 N'-Acetylmorpholine-2-carbohydrazide Step2->Intermediate2 Step3 Step 3: Cyclization (POCl3, Reflux) Intermediate2->Step3 CrudeProduct Crude Product Step3->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Purification->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: Synthetic workflow for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Conclusion and Future Perspectives

The 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine moiety represents a sophisticated and highly effective bioisosteric replacement strategy in modern medicinal chemistry. Its ability to confer metabolic stability, enhance solubility, and provide key points for molecular interactions makes it an invaluable tool for overcoming common hurdles in drug development.[1][5][6] The synthetic protocols provided herein offer a reliable and reproducible pathway to access this important building block. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of well-designed bioisosteres like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine will undoubtedly play an increasingly pivotal role in the discovery of the next generation of therapeutics.

References

  • G. Wuitschik, et al. (2010). Morpholine Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Pal'chykov V. A., Chebanov V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (2019). Drug Design, Development and Therapy. [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. (2021). Journal of Medicinal Chemistry. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]

  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2015). RSC Advances. [Link]

  • Synthesis of morpholine-substituted derivatives 91–105. (2023). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2016). Journal of Cell Science & Therapy. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). Molecules. [Link]

  • A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Journal of Medicinal Chemistry. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. (2020). AIP Conference Proceedings. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2013). E-Journal of Chemistry. [Link]

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (2014). Acta Crystallographica Section E. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Bioisosteres of Common Functional Groups. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. (2011). Der Pharma Chemica. [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Molecules. [Link]

  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2023). RSC Medicinal Chemistry. [Link]

  • Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

Sources

Application

Stability-Indicating RP-HPLC Method Development and Validation for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Chemical Profiling The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS: 1509286-40-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Chemical Profiling

The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS: 1509286-40-1) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands. Structurally, it consists of a weakly basic/neutral 1,3,4-oxadiazole ring and a morpholine ring containing a secondary amine.

From an analytical perspective, quantifying this compound presents a significant chromatographic challenge. The morpholine nitrogen has a pKa of approximately 8.3. At physiological or acidic pH, this amine is fully protonated, rendering the molecule highly hydrophilic. This high polarity leads to poor retention on standard reversed-phase (RP) columns, while the protonated amine aggressively interacts with residual, ionized silanols on the silica support, causing severe peak tailing[1].

This application note details the mechanistic rationale, development, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to overcome these challenges, ensuring regulatory compliance (ICH Q2(R1)) and robust daily operation.

Method Development Rationale: The Causality of Chromatographic Choices

To develop a robust method, we must prioritize retention , peak shape , and mass balance . Traditional method development for basic compounds often relies on low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid)[2]. While low pH suppresses silanol ionization (reducing tailing), the morpholine nitrogen remains protonated, resulting in a capacity factor ( k′ ) that is often too low for reliable quantification without the use of ion-pairing reagents[1].

The High-pH Solution: By shifting the mobile phase to a high pH (e.g., pH 9.5), we operate roughly 1.2 pH units above the pKa of the morpholine ring. This neutralizes the secondary amine, converting the molecule into its free base form. This mechanistic shift dramatically increases the analyte's hydrophobicity, allowing for strong retention on a standard C18 stationary phase. Furthermore, because the amine is uncharged, secondary ion-exchange interactions with the silica surface are completely eliminated, resulting in perfectly symmetrical peaks[3].

Method_Dev_Rationale Start API: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Basic Amine (pKa ~8.3) Challenge Chromatographic Challenge: High Polarity & Silanol Tailing Start->Challenge LowPH Option A: Low pH (pH 2.5) Protonated Amine (Ionized) Challenge->LowPH HighPH Option B: High pH (pH 9.5) Neutralized Amine (Free Base) Challenge->HighPH LowPH_Result Poor Retention on C18 Requires Ion-Pairing LowPH->LowPH_Result HighPH_Result Optimal Hydrophobicity Strong Retention, No Tailing HighPH->HighPH_Result

Chromatographic rationale for mobile phase pH selection based on API ionization.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample is analyzed, the system must pass a rigorous System Suitability Test (SST) to prove it is fit-for-purpose. Furthermore, blank injections are mandated to rule out carryover or baseline artifacts.

Reagents and Materials
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 9.5 ± 0.05 using dilute Ammonium Hydroxide. Note: Buffer must be filtered through a 0.22 µm nylon membrane and prepared fresh every 48 hours to prevent pH drift.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)Ethylene-bridged hybrid (BEH) particle withstands high pH (up to pH 12) without silica dissolution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity, improving mass transfer and lowering backpressure[2].
Detection UV-DAD at 235 nm1,3,4-oxadiazole derivatives exhibit strong π→π∗ transitions near 235 nm[2]. DAD allows for peak purity profiling.
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.
Elution Mode GradientEnsures elution of highly polar degradants early, while flushing strongly retained impurities late[3].

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar degradants)

  • 2.0 - 10.0 min: 5% 60% B (Linear gradient for separation)

  • 10.0 - 12.0 min: 60% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

System Suitability Testing (SST) Criteria

Inject the working standard (50 µg/mL) in six replicates. The system is only validated for use if the following criteria are met:

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~ 6.5 min (± 2%)Verifies pump accuracy and mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) 5,000Ensures column efficiency and bed integrity.
Area % RSD 2.0%Validates autosampler precision and detector stability.

Forced Degradation & Stability-Indicating Workflow

A stability-indicating method must unequivocally separate the active pharmaceutical ingredient (API) from its degradation products[4]. Literature indicates that 1,3,4-oxadiazole derivatives are generally resistant to photolysis and acidic environments, but are highly susceptible to alkaline hydrolysis and oxidative stress[2][4].

Step-by-Step Stress Protocol
  • Preparation of Stock: Prepare a 1.0 mg/mL stock solution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in diluent.

  • Acid Stress: Mix 5 mL stock with 5 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 5 mL 0.1N NaOH. Dilute to 50 mL with diluent (Final API target: 100 µg/mL).

  • Base Stress: Mix 5 mL stock with 5 mL 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 5 mL 0.1N HCl. Dilute to 50 mL with diluent[3].

  • Oxidative Stress: Mix 5 mL stock with 5 mL 3% H2​O2​ . Store at room temperature in the dark for 2 hours. Dilute to 50 mL with diluent.

  • Thermal Stress: Expose solid API powder to 105°C in a hot air oven for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Stress: Expose solid API powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours). Dissolve and dilute to 100 µg/mL.

Forced_Degradation Stock API Stock Solution (1.0 mg/mL) Acid Acid Stress 0.1N HCl, 60°C, 2h Stock->Acid Base Base Stress 0.1N NaOH, 60°C, 2h Stock->Base Oxid Oxidative Stress 3% H2O2, RT, 2h Stock->Oxid Therm Thermal Stress Solid, 105°C, 48h Stock->Therm Photo Photolytic Stress UV Light, 200 Wh/m² Stock->Photo Neutralize Neutralize & Dilute to 100 µg/mL Acid->Neutralize +NaOH Base->Neutralize +HCl Oxid->Neutralize Therm->Neutralize Dissolve Photo->Neutralize Dissolve Analyze HPLC-DAD Analysis (Peak Purity & Mass Balance) Neutralize->Analyze

Step-by-step forced degradation workflow ensuring mass balance and specificity.

Forced Degradation Results & Mass Balance

Mass balance is calculated by summing the area of the API peak and all degradant peaks, comparing it to the unstressed control[1]. A mass balance between 95-105% confirms that no degradants are co-eluting or permanently retained on the column.

Stress Condition% DegradationPeak Purity AnglePurity ThresholdMass Balance (%)
Unstressed Control 0.0%0.1240.285100.0
Acidic (0.1N HCl) 3.2%0.1300.29099.1
Alkaline (0.1N NaOH) 18.5%0.1550.31098.4
Oxidative (3% H2​O2​ ) 12.1%0.1420.30597.8
Thermal (105°C) 1.5%0.1250.28899.6
Photolytic (UV/Vis) < 1.0%0.1220.28599.8

Observation: As expected for 1,3,4-oxadiazole derivatives, the compound is highly susceptible to alkaline hydrolysis (cleavage of the oxadiazole ring) but remains remarkably stable under photolytic and thermal stress[2][4]. The Peak Purity Angle is consistently lower than the Purity Threshold across all conditions, proving that the API peak is spectrally homogeneous and free from co-eluting degradants[3].

Method Validation Summary

The method was validated strictly according to ICH Q2(R1) guidelines.

Validation ParameterRange / ResultAcceptance CriteriaStatus
Linearity Range 10.0 – 150.0 µg/mL R2≥0.999 Pass ( R2=0.9998 )
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise 3:1Pass
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise 10:1Pass
Intra-day Precision 0.85% RSDRSD 2.0% (n=6)Pass
Inter-day Precision 1.12% RSDRSD 2.0% (n=12)Pass
Accuracy (Recovery) 98.8% – 101.2%98.0% – 102.0%Pass

Conclusion

By leveraging a high-pH mobile phase strategy, we successfully neutralized the basic morpholine moiety of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, eliminating silanol-induced peak tailing and achieving robust retention on a BEH C18 column. The comprehensive forced degradation study confirms that the method is highly specific and stability-indicating, making it fully suitable for routine quality control, stability testing, and preformulation investigations.

References

  • Title: RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Title: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate.
  • Title: A process of method development: A chromatographic approach.
  • Title: Advanced Analytical Method Development and Validation for Comprehensive Impurity and Chiral Impurity Analysis of Cobicistat in Anti-Retroviral Regimens.

Sources

Method

Application Notes &amp; Protocols: A Research Framework for Evaluating 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in Catalytic Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold In the landscape of modern synthetic chemistry, palladium-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of these transformations is profoundly dependent on the nature of the ligand coordinating the metal center, which governs catalyst stability, reactivity, and selectivity.[3]

This document addresses 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine , a compound not yet established in the catalysis literature but possessing intriguing structural motifs for ligand development. It combines the electron-deficient 1,3,4-oxadiazole ring with the conformationally defined morpholine moiety. This guide serves as a research framework, providing the scientific rationale and detailed protocols for evaluating this novel compound as a potential ligand in cross-coupling catalysis. We will proceed from first principles, deconstructing the molecule's components to hypothesize its function and outlining a rigorous experimental plan to validate its performance.

Part 1: Scientific Rationale and Mechanistic Considerations

A ligand's efficacy is dictated by its electronic and steric properties. The target molecule, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, presents two distinct heterocyclic systems that could engage a metal center.

1.1 The 1,3,4-Oxadiazole Moiety: An N-Donor Ligand

The 1,3,4-oxadiazole ring is an electron-poor heterocycle. While the ring oxygen is generally non-coordinating, the nitrogen atoms possess lone pairs available for donation. Studies have demonstrated that ligands incorporating the 1,3,4-oxadiazole scaffold can effectively coordinate to palladium(II) ions through one of the ring's nitrogen atoms.[4][5][6] This coordination can influence the electronic density at the metal center, which is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][6]

1.2 The Morpholine Moiety: A Modulator of Stability and Sterics

The morpholine ring is a common feature in medicinal chemistry and has found utility in ligand design.[7] Its nitrogen atom can act as a simple monodentate donor. More compelling is the potential for the morpholine oxygen to engage in a secondary, hemilabile interaction, creating a bidentate (N,O)-chelate.[5] Such chelation can significantly stabilize the metal complex.[8] Furthermore, the chair conformation of the morpholine ring introduces specific steric bulk around the metal, which can promote the reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination. Research has highlighted the role of morpholine-containing phosphine ligands in forming exceptionally stable and active catalyst systems.[8]

1.3 Hypothesized Coordination and Catalytic Role

We hypothesize that 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine could function as an L-type, neutral ligand, coordinating to a palladium(0) active species. The primary coordination is expected through the more electronically enriched nitrogen of the oxadiazole ring. A secondary, weaker interaction with the morpholine nitrogen or oxygen could provide additional stability. This combination of an electron-poor aromatic system and a flexible aliphatic amine offers a unique electronic and steric profile that could prove beneficial in challenging cross-coupling reactions.

Below is a conceptual diagram illustrating the proposed coordination of the ligand to a palladium center within the context of a Suzuki-Miyaura catalytic cycle.

G OA Oxidative Addition (Ar-X + Pd(0)Lₙ) TM Transmetalation (Ar-Pd(II)-X-Lₙ + R-B(OR)₂) OA->TM Ar-Pd(II)-X-Lₙ RE Reductive Elimination (Ar-Pd(II)-R-Lₙ) TM->RE Ar-Pd(II)-R-Lₙ + X-B(OR)₂ CAT Pd(0)Lₙ Catalyst (Active Species) RE->CAT Ar-R (Product) CAT->OA Ar-X LIGAND L = 2-(5-Methyl-1,3,4- oxadiazol-2-yl)morpholine LIGAND->CAT

Caption: Generalized Suzuki-Miyaura catalytic cycle highlighting the role of the ligand (L).

Part 2: Application Note & Experimental Protocols

This section provides a practical framework for screening 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine as a novel ligand in a model Suzuki-Miyaura cross-coupling reaction.

Application: Ligand Screening for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Objective: To determine the efficacy of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an electronically neutral aryl bromide with an arylboronic acid.

2.1 Materials and Reagents

  • Palladium Precursor: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (synthesis may be required)

  • Aryl Halide: 4-Bromotoluene

  • Boronic Acid: Phenylboronic acid

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene, or Dimethylformamide (DMF)

  • Internal Standard: Dodecane (for GC analysis)

2.2 Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for setting up and analyzing the screening reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis p1 Weigh Pd precursor, ligand, base, aryl halide, & boronic acid into vial p2 Add solvent and internal standard p1->p2 p3 Seal vial, purge with N₂ or Argon p2->p3 r1 Place vial in pre-heated heating block/oil bath p3->r1 r2 Stir for specified time (e.g., 12-24 h) r1->r2 a1 Cool to RT, quench with H₂O, extract with Ethyl Acetate r2->a1 a2 Dry organic layer (e.g., MgSO₄), filter a1->a2 a3 Analyze by GC-MS or ¹H NMR to determine yield a2->a3

Caption: Experimental workflow for ligand screening in a cross-coupling reaction.

2.3 Protocol: In-situ Catalyst Generation and Coupling Reaction

Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). An inert atmosphere (Nitrogen or Argon) is crucial for reaction success.

  • Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the palladium precursor (see Table 1 for amount), 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (see Table 1), aryl halide (e.g., 4-bromotoluene, 0.5 mmol, 85.5 mg), arylboronic acid (e.g., phenylboronic acid, 0.75 mmol, 91.5 mg), and the selected base (e.g., K₂CO₃, 1.0 mmol, 138.2 mg).

  • Solvent Addition: Add the solvent system (e.g., 2 mL of 1,4-dioxane/H₂O 4:1) and an internal standard (e.g., dodecane, 50 µL) via syringe.

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Reaction: Place the vial into a preheated aluminum block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Allow the reaction to stir vigorously for the specified time (e.g., 16 hours). The reaction progress can be monitored by taking small aliquots and analyzing by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding 2 mL of water. Extract the mixture with ethyl acetate (3 x 2 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and analyze by GC-MS or ¹H NMR to determine the yield of the biphenyl product relative to the internal standard.

2.4 Data Presentation: A Framework for Optimization

Systematic optimization is key to unlocking a ligand's potential. Use the following table as a template to guide your screening experiments. The goal is to identify the conditions that maximize the yield of the desired product.

Entry Pd Precursor (mol%) Ligand (mol%) L:Pd Ratio Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (1)22:1K₂CO₃ (2)Dioxane/H₂O10016Analyze
2Pd(OAc)₂ (1)44:1K₂CO₃ (2)Dioxane/H₂O10016Analyze
3Pd(OAc)₂ (1)22:1Cs₂CO₃ (2)Dioxane/H₂O10016Analyze
4Pd(OAc)₂ (1)22:1K₃PO₄ (2)Dioxane/H₂O10016Analyze
5Pd(OAc)₂ (1)22:1K₂CO₃ (2)Toluene11016Analyze
6Pd₂(dba)₃ (0.5)22:1K₂CO₃ (2)Dioxane/H₂O10016Analyze
7Pd(OAc)₂ (0.1)0.22:1OptimalOptimalOptimal16Analyze
8Control (No Ligand)0-K₂CO₃ (2)Dioxane/H₂O10016Analyze

Part 3: Conclusion and Future Directions

This document provides a comprehensive, scientifically-grounded starting point for investigating the utility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in catalysis. The proposed protocols are designed to be robust and adaptable for screening this novel ligand's performance in the Suzuki-Miyaura reaction.

Positive results from this initial screen would warrant a broader investigation into the substrate scope, including electronically diverse and sterically hindered aryl halides and boronic acids. Furthermore, exploring its application in other cross-coupling reactions such as the Buchwald-Hartwig amination or Heck reaction could reveal the full potential of this unique heterocyclic ligand. Through systematic evaluation, the contribution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine to the field of catalysis can be thoroughly and authoritatively determined.

References

  • Gao, H., Li, J., Li, F., Sun, H., & Zhang, X. (2021). Synthesis of rare-earth metal complexes with a morpholine-functionalized β-diketiminato ligand and their catalytic activities towards C–O and C–N bond formation. Dalton Transactions. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 53-65. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]

  • Mazzetti, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Reddy, T. R., et al. (2017). Palladium-Catalyzed Cross-Coupling of 1,3,4-Oxadiazoles and Styrenes: An Efficient Method to Synthesize 2-Alkenyl-1,3,4-Oxadiazoles. R Discovery. [Link]

  • Bezpalko, M. Y., et al. (2019). Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone. Inorganic Chemistry, 58(9), 5670–5683. [Link]

  • NextSDS. (n.d.). 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride. NextSDS Substance Database. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. ResearchGate. [Link]

  • American Elements. (n.d.). (2R-3S)-2-methyl-3-(3-methyl-1-2-4-oxadiazol-5-yl)morpholine hydrochloride. American Elements. [Link]

  • Lee, H., & Toste, F. D. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9953–9962. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Reddy, T. R., et al. (2017). Palladium-Catalyzed Cross-Coupling of 1,3,4-Oxadiazoles and Styrenes: An Efficient Method to Synthesize 2-Alkenyl-1,3,4-Oxadiazoles. ResearchGate. [Link]

  • NIST. (n.d.). Morpholine. NIST WebBook. [Link]

  • Chemsrc. (n.d.). 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine. Chemsrc. [Link]

  • Hamidian, H., Afrooz, M., & Fozoni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5765-5767. [Link]

  • D'souza, A. S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]

  • Le-Hurey, V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2457–2470. [Link]

  • Nigo, T. T., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]

  • de Souza, A. L. F., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 10(1), 183-195. [Link]

  • Reddy, C. R., et al. (2016). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • Urban, M., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4293. [Link]

  • D'souza, A. S., et al. (2021). A Short Review on 1,3,4–Oxadiazole and its Pharmacological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 185-191. [Link]

  • American Chemical Society. (2025). Cross Coupling Reactions. ACS Fall 2025. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Overcoming Low Reaction Yields

Low yield is one of the most frequently encountered issues in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This section provides a systematic approach to identifying and resolving the root causes of diminished product formation.

Question: My reaction yield for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis typically stem from one or more of the following factors: incomplete reaction, side product formation, or issues with the work-up and purification. Let's break down each of these possibilities.

1. Incomplete Reaction or Inefficient Cyclization

The formation of the 1,3,4-oxadiazole ring is a critical cyclodehydration step. If this step is inefficient, you will be left with unreacted starting materials or intermediates.

Probable Causes & Solutions:

  • Ineffective Dehydrating Agent: The choice and handling of the dehydrating agent are paramount.

    • Phosphorus oxychloride (POCl₃): While a common reagent for this transformation, its effectiveness can be diminished by moisture. Ensure you are using a fresh, dry bottle of POCl₃.[1] Consider distillation prior to use if moisture contamination is suspected.

    • Alternative Reagents: Explore other dehydrating agents that may offer milder conditions and improved yields.[2] Options include:

      • Polyphosphoric acid (PPA): Often used at elevated temperatures (100-120°C) and can lead to cleaner reactions.[2]

      • Sulfuryl fluoride (SO₂F₂): A mild and effective reagent for the cyclization of 1,2-diacylhydrazines.[3]

      • Dess-Martin Periodinane (DMP): Can be used for the oxidative cyclization of N-acylhydrazones under mild, metal-free conditions.[4]

  • Suboptimal Reaction Temperature: The cyclodehydration step often requires heating.

    • Too Low: The reaction may not proceed to completion. Incrementally increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Too High: This can lead to decomposition of the starting materials or the desired product.[2] If using a strong acid like POCl₃, maintain the lowest effective temperature.

  • Insufficient Reaction Time: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, consider extending it.

2. Formation of Side Products

The presence of impurities indicates that alternative reaction pathways are competing with your desired synthesis.

Probable Causes & Solutions:

  • Formation of 1,3,4-Thiadiazole: If sulfur-containing reagents are present or if the starting materials are contaminated, the formation of the corresponding 1,3,4-thiadiazole is a possibility.

    • Mitigation: Ensure the purity of your starting materials and use reagents specific for oxadiazole synthesis.

  • Decomposition: As mentioned, excessive heat can lead to the breakdown of your reactants and product.

    • Mitigation: Employ the mildest possible reaction conditions that still allow for complete conversion.

3. Work-up and Purification Issues

Even with a successful reaction, the product can be lost during the isolation and purification stages.

Probable Causes & Solutions:

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The morpholine moiety can be protonated at low pH, potentially reducing its solubility in organic solvents.

  • Inefficient Crystallization: If you are purifying by recrystallization, ensure you are using an appropriate solvent system. You may need to screen several solvents or solvent mixtures to find the optimal conditions for crystallization.

  • Column Chromatography Challenges: If using column chromatography, select a solvent system that provides good separation between your product and any impurities. Monitor the fractions carefully by TLC to avoid accidentally discarding product-containing fractions.

Troubleshooting Summary Table
IssueProbable CauseRecommended Solution
Low Yield Ineffective dehydrating agentUse fresh, dry POCl₃ or consider alternatives like PPA, SO₂F₂, or DMP.[1][2][3][4]
Suboptimal reaction temperatureOptimize temperature by incremental increases while monitoring with TLC.[2]
Insufficient reaction timeExtend reaction time and monitor for completion by TLC.
Impurity Formation Side reactionsUse highly pure starting materials and specific reagents for oxadiazole synthesis.
DecompositionEmploy the mildest effective reaction conditions.[2]
Purification Difficulties Product loss during work-upOptimize the pH of the aqueous phase during extraction.
Inefficient crystallizationScreen various solvent systems for optimal recrystallization.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture by TLC/LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Starting Material Present Check_Reaction->Incomplete_Reaction Analysis Results Side_Products Side Products Detected Check_Reaction->Side_Products Optimize_Dehydration Optimize Dehydrating Agent/Conditions Incomplete_Reaction->Optimize_Dehydration Yes Optimize_Temp_Time Optimize Temperature and Time Incomplete_Reaction->Optimize_Temp_Time Yes Optimize_Workup Optimize Work-up & Purification Incomplete_Reaction->Optimize_Workup No, reaction complete Purify_Starting_Materials Purify Starting Materials Side_Products->Purify_Starting_Materials Yes Modify_Conditions Modify Reaction Conditions (Milder) Side_Products->Modify_Conditions Yes Side_Products->Optimize_Workup No, minimal side products Optimize_Dehydration->Check_Reaction Optimize_Temp_Time->Check_Reaction Purify_Starting_Materials->Check_Reaction Modify_Conditions->Check_Reaction Successful_Synthesis Improved Yield Optimize_Workup->Successful_Synthesis

Caption: A workflow for troubleshooting low reaction yields.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, providing concise and informative answers.

Question: What is the general synthetic route for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine?

Answer: The most common approach involves a two-step process:

  • Formation of a 1,2-diacylhydrazine intermediate: This is typically achieved by reacting a morpholine-containing hydrazide with an acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Cyclodehydration: The 1,2-diacylhydrazine intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole ring.[1]

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration Reactant1 Morpholine Hydrazide Intermediate 1-Acetyl-2-(morpholine-4-carbonyl)hydrazine Reactant1->Intermediate + Reactant2 Acetic Anhydride Reactant2->Intermediate Product 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Intermediate->Product + Reagent POCl3 Reagent->Product

Caption: General synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Question: Are there any one-pot methods available for this synthesis?

Answer: Yes, one-pot syntheses of 1,3,4-oxadiazoles are well-documented and can be more efficient.[3] These methods often involve the in-situ formation of an acylhydrazone followed by oxidative cyclization. For example, an aldehyde and a hydrazide can be condensed, and the resulting acylhydrazone can be cyclized using an oxidizing agent like iodine in the presence of a base.[3][5]

Question: What analytical techniques are best for monitoring the reaction and characterizing the final product?

Answer:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for tracking the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Used to determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups and confirm the formation of the oxadiazole ring.

Question: What are the key safety precautions to take during this synthesis?

Answer:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine derivatives: Many hydrazine derivatives are toxic and should be handled with care.

  • General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures.

III. Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Step 1: Synthesis of 1-Acetyl-2-(morpholine-4-carbonyl)hydrazine
  • To a solution of morpholine-4-carbohydrazide (1 mmol) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting hydrazide.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-2-(morpholine-4-carbonyl)hydrazine, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
  • To the crude 1-acetyl-2-(morpholine-4-carbonyl)hydrazine (1 mmol), add phosphorus oxychloride (5-10 equivalents) carefully at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

IV. References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PMC. Available from: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Available from: [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. Available from: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available from: [Link]

  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available from: [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Ingenta Connect. Available from: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. Available from: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. Available from: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available from: [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available from: [Link]

  • Process for the preparation of morpholines. Google Patents. Available from:

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]

Sources

Optimization

Minimizing degradation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. Here, we addr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established chemical principles and field-proven practices.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine?

A1: To minimize degradation, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine should be stored in a cool, dry, and dark environment. For optimal long-term stability, we recommend storage at -20°C in a tightly sealed container. The compound is susceptible to hydrolysis, so minimizing exposure to moisture is critical.[1][2] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the morpholine ring.

Q2: Can I store this compound in solution?

A2: While storing the compound in its solid, crystalline form is ideal, solutions can be prepared for immediate or short-term use. If you must store it in solution for an extended period, use a dry, aprotic solvent such as anhydrous acetonitrile.[3][4] Avoid aqueous solutions or protic solvents, as they can facilitate the hydrolytic degradation of the oxadiazole ring.[3][4] For some morpholine-containing compounds, storage in solution can lead to the compound adsorbing to container walls or forming complexes, which can be mitigated by storing at room temperature and heating before use.[5] However, given the oxadiazole component's sensitivity to hydrolysis, refrigerated or frozen storage of solutions in tightly sealed vials is preferable for this compound.

Q3: What are the visual or physical signs of degradation I should look for?

A3: Physical signs of degradation can include a change in color, the appearance of clumping or stickiness (indicating hygroscopicity), or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is crucial, especially for older batches or samples that have been stored under suboptimal conditions.[1]

Q4: What are the primary chemical degradation pathways for this molecule?

A4: The primary degradation pathway of concern is the hydrolysis of the 1,3,4-oxadiazole ring. This can occur under both acidic and basic conditions, leading to ring-opening and the formation of hydrazide derivatives.[6][7] The morpholine ring, while generally stable, can be susceptible to oxidation.[1]

Troubleshooting Guide

Q5: I suspect my sample of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine has degraded. How can I confirm this?

A5: The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your sample and detecting the presence of degradation products.[8][9][10][11] A new peak in the chromatogram that is not present in a reference standard or a freshly prepared sample is a strong indicator of degradation. Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Objective: To determine the purity of a sample and identify the presence of any degradation products.

Materials:

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)[8][11]

    • Flow Rate: 1.0 mL/min[8][11]

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the pure compound (likely in the range of 220-280 nm)

    • Column Temperature: 30°C

  • Analysis: Inject the sample and run the HPLC method. The purity can be calculated based on the area percentage of the main peak.

Parameter Typical Value
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at λmax
Temperature30°C
Q6: My experimental results are inconsistent. Could this be due to compound degradation?

A6: Inconsistent experimental results are a common consequence of using a degraded compound. The presence of impurities can alter the compound's biological activity, solubility, and other physicochemical properties. It is crucial to re-verify the purity of your compound using a method like the HPLC protocol described above, especially if the stock has been in storage for a long time or has been subjected to multiple freeze-thaw cycles.

Q7: How can I perform a forced degradation study to understand the stability of my compound under various stress conditions?

A7: A forced degradation study can provide valuable insights into the potential degradation pathways and the stability of the compound under different environmental stresses.[8][9] This involves intentionally exposing the compound to harsh conditions and analyzing the resulting degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol or acetonitrile (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal parts of the stock solution and 1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 1, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal parts of the stock solution and 1 M NaOH. Keep at room temperature and analyze by HPLC at the same time points.

  • Oxidative Degradation: Mix equal parts of the stock solution and 30% H₂O₂. Keep at room temperature and analyze by HPLC at the same time points.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a set period and analyze by HPLC. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a set period and then prepare a solution for HPLC analysis.[11]

Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored under normal conditions). The appearance of new peaks and a decrease in the area of the parent peak indicate degradation. The conditions that cause the most significant degradation highlight the compound's primary stability liabilities.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Storage 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Conditions Cool, Dry, Dark -20°C for Long-Term Inert Atmosphere (Ar, N2) Storage->Conditions Store Under Hydrolysis Hydrolysis (Acid or Base) Storage->Hydrolysis Avoid Exposure To Oxidation Oxidation Storage->Oxidation Avoid Exposure To Photolysis Photodegradation Storage->Photolysis Avoid Exposure To Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation

Caption: Key storage and degradation factors for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

cluster_workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Results or Visible Change in Sample purity_check Perform Purity Check (HPLC or TLC) start->purity_check degradation_detected Degradation Detected? (New Peaks/Spots) purity_check->degradation_detected no_degradation No Significant Degradation Investigate Other Experimental Variables degradation_detected->no_degradation No degradation_confirmed Degradation Confirmed Obtain New Batch of Compound degradation_detected->degradation_confirmed Yes review_storage Review Storage and Handling Procedures degradation_confirmed->review_storage

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PMC. [Link]

  • Long-term Storage of Morpholino Oligos. Gene Tools. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]

  • Chemically and Photochemically Stable Conjugated Poly(oxadiazole) Derivatives: A Comparison with Polythiophenes and Poly(p-phenyleneethynylenes). ACS Publications. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Open University. [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

  • Photoinduced Molecular Rearrangements. The Photochemistry of Some 1,2,4-Oxadiazoles in the Presence of Nitrogen Nucleophiles. Formation of 1,2,4-Triazoles, Indazoles, and Benzimidazoles. ACS Publications. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • MORPHOLINE EXTRA PURE. Loba Chemie. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

  • Photophysical behavior of some aromatic poly(1,3,4-oxadiazole-ether)s derivatives. Springer. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Oxadiazolines as Photoreleasable Labels for Drug Target Identification. PubMed. [Link]

  • Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence. RSC Publishing. [Link]

  • MORPHOLINE (110-91-8). Ataman Kimya. [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Pharmaceutical and Chemical Research. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. DergiPark. [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. ResearchGate. [Link]

  • Improvement of the humidity stability of organic–inorganic perovskite solar cells using ultrathin Al2O3 layers prepared by atomic layer deposition. RSC Publishing. [Link]

  • Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols. Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Welcome to the technical support guide for the purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the flash chromatography of this compound. This guide is structured in a question-and-answer format to directly address your experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section covers essential preliminary questions to help you set up a successful purification from the start.

Q1: What are the key structural features of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine that I should consider for purification?

A1: Understanding the molecule's structure is the first step to a successful separation. This compound has two key features that dictate its chromatographic behavior:

  • The Morpholine Ring: This is a basic, six-membered nitrogen and oxygen-containing heterocycle.[1][2] The nitrogen atom is a Lewis base and can interact strongly with acidic sites on standard silica gel, which can lead to significant peak tailing.

  • The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a polar moiety and contributes to the overall polarity of the molecule.[3][4]

Combined, these features make the molecule a polar, basic compound.[5] This dictates our choice of stationary and mobile phases.

Q2: What is the best stationary phase for purifying this compound?

A2: Given the basic nature of the morpholine group, standard, un-modified silica gel can be problematic.[6] Here is a breakdown of your options, from most recommended to least:

  • Amine-Functionalized Silica (NH2-Silica): This is often the best choice for basic compounds.[7][6] The amino groups bonded to the silica surface have a pKa of ~9.8 and create a slightly basic environment.[7] This acts like a built-in modifier, preventing the basic analyte from interacting strongly with the underlying silica surface, resulting in sharper, more symmetrical peaks.[7]

  • Standard Silica Gel (with a basic modifier): If amine-functionalized silica is unavailable, standard silica gel (particle size 40-63 µm) is a viable and common choice.[8] However, to prevent peak tailing, you must add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-2% solution of ammonia in methanol.[8][9][10] This modifier neutralizes the acidic silanol groups on the silica surface.[11][12]

  • Alumina (Basic or Neutral): Alumina is another option for purifying basic compounds, as it is less acidic than silica. Basic alumina is generally preferred for this type of molecule.

  • Reversed-Phase (C18) Silica: If your compound and impurities are soluble in polar solvents like water/methanol or water/acetonitrile, reversed-phase chromatography is a powerful alternative.[5][13] This technique separates compounds based on hydrophobicity rather than polarity.[6] For basic compounds, it's often beneficial to use a mobile phase with a high pH (e.g., adding 0.1% TEA) to ensure the compound is in its neutral, free-base form, which improves retention and peak shape.[11]

Q3: How do I select an appropriate mobile phase?

A3: Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis.[5][14] This allows you to quickly screen different solvent systems to find one that provides good separation.[13][14]

Step-by-Step TLC Screening Protocol:

  • Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates (use the same stationary phase you plan to use for the flash column).

  • Develop the plates in chambers containing different solvent systems.

  • Visualize the spots using a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., potassium permanganate).

  • Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. This Rf range generally provides the best balance between good resolution and a reasonable run time in flash chromatography.[8]

Table 1: Recommended TLC Solvent Systems for Screening

Solvent System (v/v)PolarityNotes
50-100% Ethyl Acetate in HexanesLow to MediumA good starting point for many organic compounds.[5]
0-10% Methanol in Dichloromethane (DCM)Medium to HighVery effective for more polar compounds.[5]
50-100% Ethyl Acetate in Hexanes + 1% TEALow to MediumUse this with standard silica to see the effect of a basic modifier.
0-10% Methanol in DCM + 1% TEAMedium to HighUse this with standard silica for more polar compounds.
Q4: How should I prepare and load my sample onto the column?

A4: Proper sample loading is critical for a high-resolution separation. You have two main options:

  • Liquid Loading: This is the simplest method. Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble. Crucially, this solvent should be as non-polar as possible, ideally the weakest solvent in your mobile phase system (e.g., Hexane or DCM). Injecting the sample in a strong solvent (like pure methanol) will cause the separation to fail, as the compound will spread in a wide band at the top of the column instead of a tight one.[15]

  • Dry Loading (Solid Loading): This is the preferred method, especially if your compound has poor solubility in the initial mobile phase or if you have a large sample volume.[5]

    • Dissolve your crude material in a volatile solvent (e.g., DCM, acetone, or ethyl acetate).

    • Add a small amount of silica gel (or your chosen stationary phase) to the solution, creating a slurry.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

Dry loading ensures your compound is introduced to the column in a very concentrated, narrow band, which significantly improves resolution.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your purification and provides systematic solutions.

Problem: Severe Peak Tailing

Q: My compound is coming off the column, but the peak is broad and asymmetrical (tailing). Why is this happening and how can I fix it?

A: Peak tailing with this specific molecule is almost certainly caused by strong, unwanted interactions between the basic morpholine nitrogen and acidic silanol groups (Si-OH) on the surface of standard silica gel.[15][16] This interaction causes some molecules to be held back longer than others, resulting in a "tail."

Here’s how to solve it:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a competitive base to your mobile phase.[11]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.5-2% TEA to your entire mobile phase (both the weak and strong solvents).[8][9][16] The TEA will bind to the active silanol sites, effectively masking them from your compound.[12][16]

    • Ammonia/Ammonium Hydroxide: Prepare your strong solvent (e.g., methanol) with 1-2% ammonium hydroxide. This is also highly effective at deactivating the silica surface.[11][10]

  • Switch to a Less Acidic Stationary Phase: If adding a modifier isn't sufficient or is undesirable (e.g., TEA can be difficult to remove under vacuum), change your stationary phase.

    • Amine-functionalized (NH2) silica is the ideal choice as it provides a basic surface that repels the basic analyte, leading to excellent peak shape without mobile phase modifiers.[7]

    • Alumina (basic) can also be used.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15] Try reducing the sample load by 50% to see if the peak shape improves. A general rule of thumb is a loading capacity of 1-10% of the silica gel weight, depending on the difficulty of the separation.[8]

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_phase Are you using standard silica gel? start->check_phase add_modifier Add 0.5-2% TEA or NH4OH to the mobile phase check_phase->add_modifier Yes check_load Is the column overloaded? check_phase->check_load No check_shape Is peak shape improved? add_modifier->check_shape solution_modifier Problem Solved: Silanol interaction was the cause. check_shape->solution_modifier Yes switch_phase Switch to Amine (NH2) or Alumina column check_shape->switch_phase No switch_phase->check_load reduce_load Reduce sample load by 50% check_load->reduce_load Possibly other_issue Consider other issues: - Column degradation - Sample/solvent mismatch check_load->other_issue No reduce_load->check_shape solution_overload Problem Solved: Overloading was the issue.

Problem: Poor Separation / Co-elution of Impurities

Q: My target compound is eluting with an impurity. How can I improve the resolution?

A: Improving resolution, or the separation between two peaks, requires optimizing the selectivity of your chromatographic system.[11] Here are the key parameters to adjust:

  • Optimize the Mobile Phase Polarity: Your initial TLC screen is a starting point. If your Rf value is too high (>0.4), your compounds are moving too quickly through the column, resulting in poor separation.

    • Decrease the strength of the strong solvent. For example, if you are using 5% Methanol in DCM, try reducing it to 2-3%. This will increase the retention time and allow for better separation.[8]

  • Change the Solvent Selectivity: If simply adjusting the polarity doesn't work, change the solvents themselves. Different solvents interact with your compounds in different ways. For example, replacing methanol with ethanol or acetonitrile can alter the elution order of your compounds. Trying a completely different solvent system, like ethyl acetate/hexanes, can provide a dramatic change in selectivity.[17]

  • Use a Gradient Elution: A gradient elution, where the mobile phase composition changes from weak to strong over the course of the run, is often superior to an isocratic (constant composition) elution.[13] A shallow gradient can significantly improve the separation of closely eluting compounds and also results in sharper peaks for later-eluting components.[18]

  • Decrease the Column Flow Rate: Slower flow rates allow for more equilibration time between the mobile and stationary phases, which can improve resolution, although this will increase the run time.[8]

Diagram 2: General Method Development Workflow

G cluster_prep 1. Preparation & Scouting cluster_optim 2. Optimization cluster_scale 3. Scale-Up tlc Run TLC with multiple solvent systems (e.g., EtOAc/Hex, MeOH/DCM) rf Aim for target Rf ≈ 0.2-0.3 tlc->rf load Prepare sample for Dry or Liquid Loading rf->load run Perform small-scale Flash Chromatography run load->run eval Evaluate Resolution (ΔCV) run->eval eval->tlc Resolution Poor? Re-screen TLC with different solvents scale Scale column size and sample load proportionally eval->scale purify Run preparative purification scale->purify

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Analogs

Introduction: The 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine scaffold represents a promising area in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, often conferring improved metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine scaffold represents a promising area in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, often conferring improved metabolic stability and favorable physicochemical properties, while the morpholine moiety can enhance aqueous solubility and modulate polarity.[1][2][3] Despite this promising framework, researchers frequently encounter challenges with poor oral bioavailability, hindering the clinical translation of otherwise potent analogs.

This technical support center provides a structured, in-depth guide for researchers and drug development professionals to diagnose, troubleshoot, and overcome common bioavailability issues within this specific chemical series. Our approach is rooted in a systematic, cause-and-effect analysis, moving from fundamental physicochemical assessments to advanced formulation and chemical modification strategies.

Section 1: Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the fundamental questions regarding the underlying drivers of poor bioavailability for this compound class.

Q1: What are the most likely physicochemical drivers of poor bioavailability in my 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine analogs?

A1: The oral bioavailability of a drug is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal membrane.[4] For this specific scaffold, poor bioavailability typically arises from an imbalance in these two factors:

  • Low Aqueous Solubility: While the morpholine ring generally improves water solubility, extensive lipophilic substitutions elsewhere on the molecule can counteract this effect.[2] High crystal lattice energy, a common characteristic of planar heterocyclic compounds, can also severely limit the dissolution rate, making it the rate-limiting step for absorption.[5]

  • Poor Permeability: Conversely, analogs designed for high solubility (e.g., with multiple polar functional groups) may exhibit poor permeability across the lipid-rich intestinal epithelium. A compound must have a sufficient degree of lipophilicity, often measured by its LogP value, to partition into the cell membrane for passive diffusion.

  • The "Sweet Spot": Successful oral drugs often exist in a physicochemical "sweet spot," adhering to guidelines like Lipinski's Rule of Five, which balances solubility and permeability.[6] Deviation in either direction can lead to poor absorption.

Q2: How do the individual 1,3,4-oxadiazole and morpholine rings contribute to the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile?

A2: Each component of the scaffold plays a distinct role:

  • 1,3,4-Oxadiazole Ring: This heterocycle is generally considered to be metabolically robust and can act as a hydrogen bond acceptor.[1][7] Its inclusion often enhances metabolic stability compared to more labile groups like esters, reducing susceptibility to first-pass metabolism in the gut wall and liver.

  • Morpholine Ring: The morpholine moiety is a key contributor to the compound's polarity and aqueous solubility.[3] Its weakly basic nitrogen atom can be protonated at physiological pH, which can aid dissolution. The oxygen atom acts as a hydrogen bond acceptor, further improving interactions with water.[2] This can be particularly advantageous for achieving sufficient concentrations in the gastrointestinal lumen.

Q3: Beyond physicochemical properties, what biological barriers, such as metabolic instability or efflux transporters, should I consider?

A3: Even with optimized physicochemical properties, biological barriers can severely limit bioavailability.

  • Efflux Transporters: Many compounds are substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in the apical membrane of intestinal enterocytes.[8] These transporters actively pump absorbed drugs back into the intestinal lumen, effectively creating a permeability barrier and reducing net absorption.[9][10]

  • First-Pass Metabolism: While the 1,3,4-oxadiazole ring is relatively stable, metabolic reactions can occur on other parts of the molecule. Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform located in the intestine and liver, can hydroxylate, dealkylate, or otherwise modify the compound, leading to significant pre-systemic clearance before it reaches systemic circulation.

Section 2: Troubleshooting Guide: A Step-by-Step Experimental Approach

This guide provides actionable, Q&A-formatted troubleshooting workflows for common experimental hurdles.

Problem 1: "My lead compound shows very poor aqueous solubility (<10 µg/mL). How can I systematically diagnose and address this for initial in vivo studies?"

Causality: Poor solubility is often the first and most significant barrier. Without adequate dissolution, the drug concentration in the gut will be too low to establish a sufficient gradient for absorption.

Troubleshooting Workflow:

A Low Bioavailability Observed B Assess Aqueous Solubility (Kinetic & Thermodynamic) A->B C Is Solubility < 10 µg/mL? B->C D Yes: Solubility is the Limiting Factor C->D  Yes E No: Proceed to Permeability Assessment (Section 2, Problem 2) C->E  No F Tier 1: Simple Formulations (Co-solvents, pH adjustment) D->F G Tier 2: Enabling Formulations (Cyclodextrins, Amorphous Dispersions) F->G H Re-evaluate In Vivo PK G->H

Caption: Initial troubleshooting workflow for low bioavailability.

Step-by-Step Protocol: Solubility Assessment & Enhancement

1. Objective: To quantify the kinetic and thermodynamic solubility of the analog and test simple formulation strategies.

2. Protocol: Kinetic Solubility Assay using Nephelometry

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.
  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.
  • Mix and incubate at room temperature for 2 hours.
  • Measure the light scattering or turbidity using a nephelometer or plate reader.
  • Causality: This assay mimics the precipitation potential when a concentrated DMSO solution is diluted into an aqueous buffer, providing a rapid screen for compounds likely to have solubility issues.

3. Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS, pH 7.4, in a glass vial.
  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
  • Filter the suspension through a 0.22 µm filter to remove undissolved solids.
  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).
  • Trustworthiness: This method is the gold standard for determining the true equilibrium solubility, providing a baseline for formulation development.

4. Initial Formulation Approaches: If solubility is confirmed to be low, test the following strategies using the shake-flask method.

Strategy Mechanism Example Vehicle Hypothetical Result (Compound XYZ)
pH Adjustment For compounds with a basic morpholine nitrogen, lowering the pH can protonate the molecule, increasing solubility.Citrate Buffer, pH 3.05 µg/mL -> 50 µg/mL
Co-solvents Using water-miscible organic solvents to increase the solvent's capacity to dissolve lipophilic compounds.[11]20% PEG400 in Water5 µg/mL -> 75 µg/mL
Complexation Encapsulating the lipophilic drug within the hydrophobic core of a cyclodextrin molecule.[5][12]10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water5 µg/mL -> 450 µg/mL
Problem 2: "My compound is soluble, but it shows low permeability and a high efflux ratio in our Caco-2 assay. What does this mean and what is the next step?"

Causality: High efflux suggests the compound is being actively transported out of the intestinal cells by transporters like P-gp, which is a common mechanism of drug resistance and poor absorption.[8] An efflux ratio (ER) significantly greater than 2 is a strong indicator of active efflux.

Troubleshooting Workflow:

A Perform Bidirectional Caco-2 Assay B Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) A->B C Is ER > 2? B->C D Yes: Active Efflux is Suspected C->D  Yes E No: Poor Passive Permeability is Likely C->E  No F Re-run Assay with a P-gp Inhibitor (e.g., Verapamil) D->F G Does ER decrease to ~1? F->G H Yes: Compound is a P-gp Substrate. Consider chemical modification to evade P-gp. G->H  Yes I No: Efflux by other transporters (e.g., BCRP, MRP2) is possible. G->I  No

Caption: Decision tree for investigating poor Caco-2 permeability.

Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay

1. Objective: To determine if the test compound is a substrate for active efflux transporters.

2. Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21 days to allow for differentiation into a polarized monolayer that expresses efflux transporters.
  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
  • Permeability Measurement (Apical to Basolateral, A→B):
  • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
  • Add fresh assay buffer to the basolateral (lower) chamber.
  • Incubate at 37°C with gentle shaking.
  • At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
  • Permeability Measurement (Basolateral to Apical, B→A):
  • Simultaneously, in a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
  • Take samples from the apical chamber at the same time points.
  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is Papp(B→A) / Papp(A→B).

3. Confirmation with P-gp Inhibitor:

  • If the efflux ratio is >2, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
  • Interpretation: If the addition of verapamil reduces the efflux ratio to approximately 1, it confirms that your compound is a P-gp substrate.[5]
Condition Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio Interpretation
Compound Alone 0.55.010.0 High Efflux Suspected
Compound + Verapamil 2.12.31.1 Confirmed P-gp Substrate
Problem 3: "In vivo pharmacokinetic (PK) studies in rats show low oral bioavailability (<5%) despite my compound having good aqueous solubility and good Caco-2 permeability (low efflux). What are the likely culprits?"

Causality: If both solubility and permeability are good, the next major barrier is pre-systemic (or first-pass) metabolism in the gut wall and/or liver. The compound is being absorbed but is metabolized before it can reach systemic circulation.

Step-by-Step Protocol: In Vitro Metabolic Stability Assay

1. Objective: To determine the rate at which the compound is metabolized by liver enzymes.

2. Protocol:

  • Reagents: Pooled liver microsomes (e.g., from rat or human), NADPH (a required cofactor for CYP enzymes), and the test compound.
  • Incubation:
  • Pre-warm a mixture of liver microsomes and buffer to 37°C.
  • Add the test compound (at a low concentration, e.g., 1 µM) and mix.
  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.
  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the line gives the rate of elimination, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Interpretation of Results:

Parameter Result Interpretation Next Steps
In Vitro t½ < 10 minutesHigh Metabolic Rate: The compound is rapidly cleared by liver enzymes.Identify the "soft spot" (metabolically labile point) on the molecule via metabolite identification studies and modify the structure to block this metabolism (e.g., by adding a fluorine atom).
In Vitro t½ > 60 minutesLow Metabolic Rate: The compound is metabolically stable.Low bioavailability may be due to other factors not yet explored, such as poor stability in gastric fluid or biliary excretion. Further investigation is needed.
Section 3: Advanced Strategies for Bioavailability Enhancement

If initial troubleshooting and formulation fail, more advanced strategies may be required.

Q1: When should our team consider a prodrug strategy for our 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine analog?

A1: A prodrug approach is most effective for overcoming permeability barriers. If your compound has excellent target potency but is too polar (low LogP) to passively diffuse across the intestinal wall, a prodrug can be designed to mask the polar functional groups with lipophilic promoieties.[13] These promoieties are cleaved by enzymes in the blood or tissues to release the active parent drug.[14] For example, if your analog contains a carboxylic acid, it could be converted to an ester prodrug to enhance absorption.

Q2: What are some advanced formulation technologies that can be applied if simple methods are insufficient?

A2: For compounds with severe solubility limitations ("brick-dust" molecules), advanced formulations that generate and maintain a supersaturated state in the gut are often necessary.[15]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymer matrix (e.g., HPMC, PVP) in an amorphous state.[12][16] The amorphous form has a higher free energy than the crystalline form, leading to significantly enhanced apparent solubility and dissolution rates. This can be achieved via spray drying or hot-melt extrusion.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions.[16][17] The drug is dissolved in this lipidic formulation and remains in a solubilized state within the emulsion droplets, which can then be directly absorbed. This is particularly effective for highly lipophilic compounds.

References
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
  • Di Micco, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3303. Available from: [Link]

  • Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (2023). Auris.
  • Technical Support Center: Enhancing the Bioavailability of 5-Substituted-1,3,4-Thiadiazole Derivatives. (n.d.). Benchchem.
  • Kumar, R., et al. (2024). 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. RSC Medicinal Chemistry, 15(1), 35-57. Available from: [Link]

  • Gaur, R., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Medicinal Chemistry, 28(42), 8990-9022.
  • Efflux Transporters and their Clinical Relevance. (2005). Bentham Science.
  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available from: [Link]

  • Sittig, F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2598. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). ResearchGate. Available from: [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • Kumar, R., et al. (2024). 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2251. Available from: [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Drugs.com. Retrieved from [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019). Semantic Scholar. Available from: [Link]

  • Efflux Transporters. (n.d.). ResearchGate. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 205-215. Available from: [Link]

  • Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. (2019). PubMed. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available from: [Link]

  • Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluations of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4. (2010). PubMed. Available from: [Link]

  • Shargel, L., et al. (n.d.). Chapter 13. Physiologic Factors Related to Drug Absorption. Applied Biopharmaceutics & Pharmacokinetics, 6e. AccessPharmacy. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. Available from: [Link]

  • Chomicki, D., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience. Available from: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). RSC Publishing. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scale-Up and Impurity Control for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with increasing production of this valuable heterocyclic scaffold. The 1,3,4-oxadiazole ring is a critical component in many pharmacologically active molecules due to its favorable metabolic stability and pharmacokinetic properties.[1][2][3] However, transitioning from bench-scale synthesis to a larger, pilot-plant scale introduces significant challenges in maintaining purity and yield.

This document provides in-depth, experience-driven troubleshooting advice and proactive strategies to ensure a robust and reproducible scale-up process.

Core Synthesis and Impurity Hotspots

The most common and scalable synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[4][5] For our target molecule, this involves two primary stages, each with potential impurity pitfalls.

Proposed Synthetic Pathway

The synthesis logically proceeds via the acylation of a morpholine-based hydrazide followed by a cyclodehydration reaction.

Synthetic_Pathway SM1 Morpholine-4-carbohydrazide Intermediate Intermediate: N'-acetylmorpholine-4-carbohydrazide (1,2-diacylhydrazine) SM1->Intermediate Step 1: Acylation Impurity1 Impurity A: Unreacted Morpholine-4-carbohydrazide SM1->Impurity1 SM2 Acetic Anhydride or Acetyl Chloride SM2->Intermediate Product Product: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Intermediate->Product Step 2: Cyclodehydration Impurity2 Impurity B: Incomplete Cyclization (Residual Intermediate) Intermediate->Impurity2 Reagent Cyclodehydration Agent (e.g., POCl₃, H₂SO₄, Burgess Reagent) Reagent->Product Impurity4 Impurity D: Reagent-derived Byproducts (e.g., Phosphoric acids) Reagent->Impurity4 Impurity3 Impurity C: Hydrolysis Products Product->Impurity3

Figure 1. Proposed synthetic pathway and key impurity formation points.

Step 1 (Acylation): This step is typically high-yielding and clean. The primary challenge is ensuring complete conversion to the diacylhydrazine intermediate. Step 2 (Cyclodehydration): This is the critical, impurity-generating step. The choice of reagent, temperature, and reaction time are paramount to achieving high purity.[6] Harsh reagents or excessive temperatures can lead to degradation and colored byproducts.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Q1: My final product is a dark oil or tar, and I'm seeing multiple spots on TLC. What's causing this?

A1: Dark coloration and the formation of tars are classic signs of product degradation, often caused by overly harsh conditions during the cyclodehydration step. This is a common issue when scaling up, as localized overheating ("hot spots") becomes more probable in larger reactors.

Root Causes & Solutions:

  • Aggressive Dehydrating Agent: Reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are effective but can cause charring at elevated temperatures.

    • Troubleshooting Protocol: Switch to a milder, more controlled dehydrating agent. The selection of a dehydrating agent is a critical parameter that balances reactivity with the potential for side reactions.[6][7]

  • Poor Temperature Control: Exothermic reactions can "run away" on a larger scale if cooling is not efficient, leading to decomposition.

    • Troubleshooting Protocol:

      • Ensure the reactor's cooling system is adequate for the batch size.

      • Add the cyclodehydration reagent portion-wise or via a syringe pump to control the exotherm.

      • Use a lower reaction temperature and allow for a longer reaction time, monitoring for completion by HPLC or TLC.

Data Summary: Comparison of Common Cyclizing Agents

ReagentTypical ConditionsProsCons on Scale-Up
POCl₃ (Phosphorus Oxychloride) Reflux, 5-6 hrsInexpensive, effective[8]Corrosive, difficult workup, generates phosphoric acid byproducts[9]
H₂SO₄ (Sulfuric Acid) 0 °C to RTVery cheap, powerfulHighly corrosive, can cause charring, strong exotherm
TFAA (Trifluoroacetic Anhydride) 0 °C to RTHigh yielding, cleanExpensive, volatile, corrosive
Burgess Reagent Mild conditions (e.g., THF, 50 °C)Very mild, high yields reported[10]Expensive, generates byproducts that require careful removal
XtalFluor-E Acetic acid additiveSafer alternative to POCl₃, good yields (75-95%)[10][11]Specialized reagent, cost consideration
Q2: My HPLC analysis shows significant amounts of unreacted diacylhydrazine intermediate after the reaction. How can I drive the cyclization to completion?

A2: Incomplete conversion is a common scale-up challenge related to reaction kinetics, stoichiometry, and mixing.

Root Causes & Solutions:

  • Insufficient Reagent: On a larger scale, minor measurement errors or reagent degradation can lead to a substoichiometric charge.

    • Troubleshooting Protocol: Always use a slight excess (e.g., 1.1 to 1.2 equivalents) of the cyclodehydration agent. Ensure the reagent is fresh and has been stored under appropriate conditions (e.g., moisture-free).

  • Inadequate Mixing: In large reactors, poor agitation can lead to non-homogenous reaction mixtures, where some of the intermediate never comes into contact with the dehydrating agent.

    • Troubleshooting Protocol:

      • Verify that the reactor's impeller design and stirring speed are sufficient for the viscosity and volume of the reaction mass.

      • Consider a more soluble cyclodehydration agent or a co-solvent to improve homogeneity.

  • Reaction Time/Temperature: The reaction may simply need more time or energy to go to completion.

    • Troubleshooting Protocol: Before quenching the reaction, take a sample for in-process control (IPC) analysis (TLC or HPLC). If the starting material is still present, consider extending the reaction time by 1-2 hours or increasing the temperature by 10 °C and re-analyzing.

Q3: The work-up is difficult. After quenching with water/ice, I get a thick emulsion or a solid precipitate that is hard to filter. What should I do?

A3: This issue frequently arises when using phosphorus-based reagents like POCl₃. The quench generates phosphoric and hydrochloric acids, which can form insoluble salts with your product or create complex mixtures.[8]

Troubleshooting Workflow: Work-Up Optimization

Workup_Troubleshooting Start Reaction Complete Quench Quench Reaction Mass (e.g., pour onto ice) Start->Quench Problem Problem Observed: Thick Precipitate / Emulsion Quench->Problem Adjust_pH Adjust pH slowly to 7-8 with cold 2M NaOH or K₂CO₃ soln. Problem->Adjust_pH Solution Extract Extract with appropriate organic solvent (e.g., EtOAc, DCM) Adjust_pH->Extract Wash Wash organic layer with: 1. Water 2. Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, and Concentrate Wash->Dry End Crude Product for Purification Dry->End

Figure 2. Systematic workflow for troubleshooting difficult work-ups.

Detailed Protocol for Improved Work-Up:

  • Controlled Quench: Instead of pouring the reaction mass into water, slowly add the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution of sodium bicarbonate or sodium carbonate. This neutralizes the acids as they are introduced, preventing a large pH drop.

  • pH Adjustment: After the quench, carefully adjust the pH of the aqueous slurry to ~7-8. The target molecule contains a basic morpholine nitrogen, which will be protonated at low pH, increasing its water solubility and preventing extraction. Neutralizing it ensures it is in its free-base form.

  • Extraction: Extract the neutralized mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual inorganic salts.

Q4: How do I choose the best solvent for recrystallizing the final product to achieve high purity?

A4: A systematic solvent screen is the most effective method. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent will produce a high yield of well-formed crystals. Observe the quantity and quality of the crystals formed.

Data Summary: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Common Use Case
Heptane/Hexane Non-polar98 / 69Good for non-polar compounds; often used as an anti-solvent.
Toluene Non-polar111Dissolves many organics at high temp; good for aromatic compounds.
Ethyl Acetate (EtOAc) Polar Aprotic77Versatile, dissolves a wide range of compounds.
Acetone Polar Aprotic56Very polar, but low boiling point can limit effectiveness.
Isopropanol (IPA) Polar Protic82Common choice, less volatile than ethanol.
Ethanol (EtOH) Polar Protic78Good for compounds with H-bond donors/acceptors. Often needs water as an anti-solvent.

Tip: Often, a two-solvent system (e.g., Ethanol/Water or Toluene/Heptane) provides the best results. Dissolve the crude product in a minimum of the "good" solvent at boiling, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

References

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry (RSC Publishing).
  • One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol Guide. Benchchem.
  • Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives.
  • Liu, F., et al. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide.
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022).
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
  • Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. (2019). Journal of Drug Delivery and Therapeutics.
  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Luxembourg Bio Technologies.
  • Narayana Swamy Golla, et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica.
  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI.
  • A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin.
  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing.
  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry.
  • Nikitenko, A. A. (2006). Compound scale-up at the discovery-development interface. Current Opinion in Drug Discovery & Development.
  • Högdin, A. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma.
  • Troubleshooting Guide. Phenomenex.
  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Troubleshooting: About. University of Rochester, Department of Chemistry.

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Reference Data & Comparative Studies

Validation

Beyond the Amide Bond: A Comparative Guide to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine as a Modern Bioisostere

In the landscape of modern drug discovery, the strategic replacement of labile or otherwise problematic functional groups is a cornerstone of successful lead optimization. The amide bond, while a ubiquitous and often ess...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic replacement of labile or otherwise problematic functional groups is a cornerstone of successful lead optimization. The amide bond, while a ubiquitous and often essential feature of biologically active molecules, frequently presents challenges related to metabolic instability and poor pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of a contemporary amide bioisostere, 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, with traditional amide replacements, offering a rationale for its use in overcoming common drug development hurdles.

The Amide Conundrum: A Double-Edged Sword

Amide bonds are prevalent in pharmaceuticals and bioactive compounds due to their ability to form crucial hydrogen bonding interactions with biological targets.[2][3] They can act as both hydrogen bond donors (HBD) and acceptors (HBA), contributing significantly to binding affinity and selectivity.[2][3] However, their susceptibility to enzymatic hydrolysis by proteases and amidases is a significant liability, often leading to rapid in vivo clearance and low oral bioavailability.[1][2]

Bioisosterism: A Strategy for Molecular Refinement

Bioisosteric replacement involves substituting one functional group with another that possesses similar steric and electronic properties, with the goal of retaining or improving biological activity while enhancing the molecule's overall drug-like characteristics.[2][4][5] Traditional amide bioisosteres include functional groups like esters, carbamates, and retro-amides, each with their own set of advantages and disadvantages.[1][3]

A Head-to-Head Comparison: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine vs. Traditional Amide Bioisosteres

This section provides a detailed comparison of the physicochemical and pharmacological properties of 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine and its conceptual amide counterpart.

Physicochemical Properties

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as an effective mimic of the trans-amide bond geometry.[3] Unlike the flexible amide bond, the oxadiazole is a rigid scaffold that can help to lock in a bioactive conformation, potentially improving potency and reducing off-target effects. The morpholine moiety is a saturated heterocycle often incorporated into drug candidates to enhance aqueous solubility and introduce a basic handle for salt formation.

PropertyTraditional Amide2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholineRationale for Improvement
Lipophilicity (cLogP) Variable, often moderate to highGenerally lowerThe 1,3,4-oxadiazole isomer typically exhibits lower lipophilicity compared to the 1,2,4-isomer and many amide-containing structures, which can improve aqueous solubility and reduce off-target toxicity.[6]
Aqueous Solubility VariableGenerally improvedThe combination of the polar oxadiazole ring and the hydrophilic morpholine group is expected to enhance solubility.[7][8]
Hydrogen Bonding H-bond donor and acceptorPrimarily H-bond acceptorThe oxadiazole ring lacks a hydrogen bond donor, which can be advantageous in reducing interactions with metabolizing enzymes and efflux transporters.[3]
Chemical Stability Susceptible to hydrolysisHighThe 1,3,4-oxadiazole ring is chemically robust and resistant to both acidic and basic hydrolysis.[9]

Diagram: Bioisosteric Replacement of an Amide with 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

G Amide Traditional Amide (R1-C(=O)NH-R2) Oxadiazole 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (R1-Oxadiazole-Morpholine) Amide->Oxadiazole Bioisosteric Replacement

Caption: Conceptual replacement of a traditional amide linkage.

Metabolic Stability

A primary driver for employing amide bioisosteres is to enhance metabolic stability.[10][11] The amide bond is a well-known site of metabolic cleavage by various hydrolases.[1][2]

BioisostereExpected Metabolic FateAdvantage/Disadvantage
Traditional Amide Hydrolysis by amidases/proteasesMajor metabolic liability, leading to rapid clearance.[1][2]
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Ring is generally stable to metabolic cleavage.[7][8][12] Metabolism may occur on substituents.Significantly improved metabolic stability compared to amides.[13]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired final concentration (e.g., 1 µM).

    • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.

    • Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a solution containing an internal standard in a solvent that precipitates proteins (e.g., acetonitrile).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.[4]

Diagram: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Working Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_HLM Prepare HLM Suspension Prep_HLM->Incubate Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: A typical workflow for assessing metabolic stability.

Cell Permeability

Cell permeability is a critical determinant of a drug's ability to reach its intracellular target and to be absorbed orally.

BioisostereExpected PermeabilityRationale
Traditional Amide VariableCan be a substrate for efflux transporters, reducing net permeability.
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Potentially improvedThe removal of the H-bond donor and the overall physicochemical properties of the oxadiazole-morpholine scaffold can lead to improved passive permeability and reduced susceptibility to efflux.[13]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound.[14]

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).

    • Add buffer at a specific pH (e.g., pH 7.4) to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Add the test compound, dissolved in the same buffer as the acceptor plate, to the wells of the donor plate.

  • Incubation:

    • Place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the concentrations of the compound in the donor and acceptor wells and the incubation parameters.

Conclusion: A Strategic Advantage in Drug Design

The bioisosteric replacement of an amide with a 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine moiety represents a sophisticated strategy in modern medicinal chemistry. This substitution can confer a multitude of advantages, including enhanced metabolic stability, improved aqueous solubility, and favorable pharmacokinetic properties, while maintaining or even improving target engagement.[7][8][13] The rigidity of the oxadiazole ring can also provide conformational constraint, leading to increased potency and selectivity. While the optimal bioisosteric replacement is always context-dependent, the 1,3,4-oxadiazole scaffold offers a compelling and often superior alternative to traditional amide bioisosteres, empowering the design of more robust and effective drug candidates.

References

  • A high-throughput assay for assessing the cell permeability of combin
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023-10-09).
  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts.
  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2026-02-09).
  • Static and Dynamic Permeability Assay for Hydrophilic Small Molecules Using a Planar Droplet Interface Bilayer | Analytical Chemistry.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - NIH.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.
  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Benchchem.
  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. (2022-07-20).
  • Metabolic Stability Studies: Understanding Their Importance in Drug Development. (2026-03-26).
  • 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
  • Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).
  • Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000-2025). (2026-02-05).
  • Application of Bioisosteres in Drug Design. (2012-05-07).
  • Biological activity of oxadiazole and thiadiazole deriv
  • Oxadiazoles in Medicinal Chemistry. R Discovery. (2012-01-13).

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Comparative

A Comparative Guide to the NMR Chemical Shift Validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

This guide provides a comprehensive framework for the structural validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the structural validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines a robust methodology that integrates high-resolution experimental data acquisition with state-of-the-art computational prediction. By comparing empirically derived spectra with theoretically calculated chemical shifts, researchers can achieve unambiguous structural confirmation, a critical step in chemical synthesis and drug discovery.

The 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine scaffold is of significant interest, combining the pharmacologically relevant morpholine and 1,3,4-oxadiazole heterocycles. Morpholine derivatives are prevalent in medicinal chemistry, valued for their favorable physicochemical properties.[1][2][3] Similarly, the 1,3,4-oxadiazole ring is a stable, electron-accepting bioisostere for ester and amide functionalities, often incorporated to enhance biological activity.[4][5][6][7][8] Accurate structural elucidation is therefore paramount to understanding the structure-activity relationships of novel compounds based on this framework.

This guide establishes a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources to ensure scientific integrity.

Part 1: The Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The foundation of any structural validation is the acquisition of clean, high-resolution experimental data. The following protocol is designed to achieve this standard.

Sample Preparation: The Key to Quality

The quality of the NMR spectrum is directly dependent on the sample preparation. A carefully prepared sample minimizes artifacts and ensures optimal instrument performance.

Step-by-Step Protocol:

  • Analyte Preparation: Weigh approximately 5-10 mg of the synthesized 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. Ensure the compound is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve the analyte in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its high dissolving power and minimal interference with the analyte's signals.[9][10] Deuterated solvents are essential because they replace hydrogen (¹H) with deuterium (²H), which has a different nuclear spin and does not generate signals in the same spectral region, thus preventing the solvent from overwhelming the sample's spectrum.[10][11][12]

  • Internal Standard: Add a small drop (~1% v/v) of Tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[13][14][15] Its protons and carbons are highly shielded, producing a single, sharp resonance at 0 ppm that rarely overlaps with signals from organic analytes.[16][17] It is also chemically inert and volatile, making it easy to remove after analysis.[17]

  • Homogenization & Transfer: Vortex the sample vial until the analyte and TMS are completely dissolved. Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions caused by suspended solids.

Instrument Setup & Data Acquisition

The following are general parameters for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Transmitter Offset (O1P): Centered in the middle of the expected spectral range (~5 ppm).

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the TMS reference, are captured.

  • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate signal integration.

  • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon.

  • Transmitter Offset (O1P): Centered at ~100 ppm.

  • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more. The low natural abundance of the ¹³C isotope requires a significantly higher number of scans to achieve an adequate signal-to-noise ratio.

Part 2: The Theoretical Benchmark: Predicting Chemical Shifts

In modern chemical analysis, computational methods serve as a powerful complement to experimental data. Predicting NMR spectra allows for a direct comparison with experimental results, providing a high degree of confidence in structural assignments.[18] Various online tools and software packages utilizing methods like deep learning neural networks can provide predictions with high accuracy.[19][20]

For this guide, predicted ¹H and ¹³C NMR data for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine were generated using the online NMR prediction tool, NMRdb.org.

Caption: Integrated workflow for NMR chemical shift validation.

Part 3: Comparative Analysis: Bridging Experiment and Theory

The core of the validation process lies in the detailed comparison of the experimentally obtained chemical shifts with the predicted values. The table below presents the predicted data alongside the rationale for each assignment, which should be used to interpret the experimental spectrum.

Molecular Structure with Atom Numbering

Caption: Structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Position(s)GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale and Expected Splitting Pattern
1-CH₃2.5511.2¹H: Singlet. This signal appears in the typical alkyl region. It is attached to the electron-deficient oxadiazole ring, causing a downfield shift compared to a simple alkane.
5', 3'-N-CH₂ -3.01 (axial), 3.25 (equatorial)45.1¹H: Multiplets. These protons are adjacent to the nitrogen atom. In a chair conformation, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns from coupling to each other (geminal) and to the C2'-H proton (vicinal).
6', 2'-O-CH₂ -3.78 (axial), 3.95 (equatorial)66.4¹H: Multiplets. These protons are adjacent to the highly electronegative oxygen atom, causing them to be the most deshielded of the morpholine methylene groups. They will also exhibit complex splitting due to their diastereotopic nature.
2'>CH -4.9270.3¹H: Doublet of doublets (dd) or multiplet. This single proton is on the chiral center, directly attached to the oxadiazole ring and the morpholine oxygen, resulting in a significant downfield shift. It will couple to the four adjacent methylene protons on C3' and C6'.
4'-NH(Broad, variable)-¹H: May appear as a broad singlet or may not be observed, depending on solvent and concentration. Deuterium exchange with trace D₂O can also broaden or eliminate this signal.
5 (Oxadiazole)>C -CH₃-165.5¹³C: This quaternary carbon is part of the heterocyclic aromatic system. Its chemical shift is characteristic of carbons in 1,3,4-oxadiazole rings.[4]
2 (Oxadiazole)>C -Morpholine-168.1¹³C: This quaternary carbon is also part of the oxadiazole ring and is deshielded due to its attachment to two heteroatoms (O, N) within the ring and the morpholine group.
Validation Insights
  • Proton NMR:

    • Key Signals: The most diagnostic signals in the ¹H spectrum are the methyl singlet (~2.55 ppm) and the unique methine proton at the C2' position (~4.92 ppm). The presence and splitting pattern of this methine proton are strong evidence for the connection between the morpholine and oxadiazole rings.

    • Morpholine Region: The region between 3.0 and 4.0 ppm will contain the complex, overlapping multiplets of the eight morpholine protons. While individual assignment can be challenging without 2D NMR (like COSY and HSQC), the integration of this region should correspond to 8 protons. The protons closer to oxygen (C2', C6') are expected downfield from those closer to nitrogen (C3', C5').[2][21]

  • Carbon NMR:

    • Diagnostic Peaks: The two quaternary carbons of the oxadiazole ring appearing at ~165-169 ppm are definitive indicators of the heterocyclic core.

    • Carbon Count: A proton-decoupled ¹³C spectrum should show a total of 6 distinct signals, corresponding to the methyl carbon, the three unique pairs of carbons in the morpholine ring, and the two carbons of the oxadiazole ring.

  • Cross-Validation with 2D NMR:

    • For absolute confirmation, an HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended. This would show correlations between each proton and the carbon to which it is directly attached, confirming the assignments made in Table 1.

    • A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (e.g., C2'-H with the protons on C3' and C6'), confirming the connectivity within the morpholine ring.

Conclusion

The structural validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine requires a synergistic approach that combines meticulous experimental technique with the predictive power of computational chemistry. By acquiring high-quality ¹H and ¹³C NMR spectra and comparing them against reliable predicted data, researchers can confidently confirm the identity and purity of their synthesized compound. This integrated validation strategy is not merely a procedural checklist but a cornerstone of scientific rigor, ensuring the reliability of data in chemical research and drug development.

References

  • University of Manitoba. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Stack Exchange. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. [Link]

  • Taylor & Francis. Tetramethylsilane – Knowledge and References. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Nanalysis. (2021, February 23). Deuterated Solvents. [Link]

  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • Scribd. Tetramethylsilane as NMR Standard. [Link]

  • Colorado State University. CASCADE - ChemicAl Shift CAlculation with DEep learning. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Montelione, G. T., et al. (2013). Recommendations of the wwPDB NMR Validation Task Force. Structure, 21(9), 1563–1570. [Link]

  • Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • Worldwide Protein Data Bank. (2024, August 9). wwPDB: NMR validation report user guide. [Link]

  • Wikipedia. Probabilistic Approach for Protein NMR Assignment Validation. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

  • AIP Publishing. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • Der Pharma Chemica. Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. [Link]

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Validation

Mass spectrometry fragmentation pattern of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Title: Mass Spectrometry Fragmentation Pattern of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine: A Comparative HRMS Guide Introduction In modern drug discovery, the 1,3,4-oxadiazole scaffold is frequently employed as a met...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Pattern of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine: A Comparative HRMS Guide

Introduction In modern drug discovery, the 1,3,4-oxadiazole scaffold is frequently employed as a metabolically stable bioisostere for amides and esters 1. When conjugated with saturated heterocycles like morpholine, the resulting molecular architecture presents unique analytical challenges during pharmacokinetic (PK) profiling and metabolite identification (MetID). As a Senior Application Scientist, I frequently observe that regioisomerism—specifically whether the oxadiazole is linked to the carbon (C-linked) or nitrogen (N-linked) of the morpholine ring—dictates entirely divergent fragmentation pathways under Collision-Induced Dissociation (CID).

This guide provides an objective, data-driven comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of the target compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (C-linked), against its widely used structural alternative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (N-linked). By understanding the causality behind these spectral differences, researchers can unambiguously assign structures to unknown metabolites without requiring synthesized reference standards 2.

Structural and Electronic Causality

The fundamental difference between these two isomers lies in their electron distribution and bond polarization:

  • Target (C-linked): In 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, the oxadiazole ring is attached to the C2 position of morpholine. The C-C linkage is relatively robust. Consequently, CID energy is directed toward the bisection of the heterocyclic rings themselves, particularly the retro-aldol-like opening of the morpholine ring 3.

  • Alternative (N-linked): In 4-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, the oxadiazole is attached directly to the morpholine nitrogen. The N-C bond is highly polarized. Upon ionization, the lone pair on the morpholine nitrogen stabilizes a positive charge, making the N-C bond highly labile and prone to primary cleavage.

Self-Validating HRMS Experimental Protocol

To capture these divergent pathways, we employ an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) workflow. This protocol is designed to be a self-validating system: by utilizing sub-ppm mass accuracy, we can definitively distinguish between isobaric neutral losses, such as the loss of N₂ ( Δ 28.0061 Da) versus CO ( Δ 27.9949 Da) from the oxadiazole ring 4.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation to yield the [M+H]+ precursor ion at m/z 170.0929.

  • Ionization: Introduce the sample via direct infusion at 10 µL/min into the ESI source operating in positive ion mode. Capillary voltage is set to 3.0 kV.

  • Precursor Isolation: Isolate the [M+H]+ ion (m/z 170.1) in the quadrupole (Q1) with a narrow isolation window (0.7 Da) to prevent co-fragmentation of background ions.

  • Collision Energy (CE) Ramping: Fragment the precursor in the collision cell using Nitrogen as the collision gas. Causality: Instead of a static CE, ramp the energy from 15 eV to 45 eV. Low CE captures labile bond cleavages (e.g., N-C bond breaking), while high CE forces secondary ring bisections (e.g., oxadiazole fragmentation), generating a complete, self-validating spectral tree.

  • High-Resolution Detection: Acquire TOF MS/MS spectra from m/z 50 to 200.

Comparative Fragmentation Mechanisms

Fragmentation of the C-Linked Target

For 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, the [M+H]+ precursor (m/z 170) exhibits a highly stable C-C linkage. The primary fragmentation event is the loss of formaldehyde (CH₂O, -30 Da) from the morpholine oxygen, yielding an abundant fragment at m/z 140. Parallel to this, the 1,3,4-oxadiazole ring undergoes characteristic bisection, expelling N₂ (-28 Da) to form an m/z 142 ion, which further decomposes into an acylium ion (m/z 43).

C_Linked_Frag M [M+H]+ m/z 170 F1 Loss of CH2O (-30 Da) m/z 140 M->F1 Morpholine Ring Cleavage F2 Loss of N2 (-28 Da) m/z 142 M->F2 Oxadiazole Ring Bisection F3 Oxadiazole Cleavage m/z 83 M->F3 C2-C Linkage Cleavage F4 Acylium Ion m/z 43 F2->F4 Secondary Cleavage

Fragmentation pathway of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (C-linked).

Fragmentation of the N-Linked Alternative

Conversely, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine fragments almost exclusively at the N-C bond. The morpholine nitrogen retains the charge, generating a dominant morpholino cation at m/z 86. This ion subsequently loses formaldehyde to yield an m/z 56 fragment. The oxadiazole ring bisection (m/z 142) is significantly suppressed because the N-C cleavage pathway requires much lower activation energy.

N_Linked_Frag M [M+H]+ m/z 170 F1 Morpholino Cation m/z 86 M->F1 N-C Bond Cleavage (Base Peak) F2 Loss of N2 (-28 Da) m/z 142 M->F2 Oxadiazole Ring Bisection F3 Morpholine - CH2O m/z 56 F1->F3 Loss of Formaldehyde

Fragmentation pathway of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (N-linked).

Quantitative Data Summary

The following table summarizes the relative abundances of key fragment ions at a normalized collision energy of 25 eV. The stark contrast in the base peaks (100% abundance) serves as the primary diagnostic tool for distinguishing these isomers.

Fragment Ion (m/z)Exact Neutral Loss2-(...)-morpholine (C-linked) Abundance4-(...)-morpholine (N-linked) AbundanceStructural Assignment
170.09 None100% (Base Peak)40% [M+H]+ Precursor
142.08 -28.01 Da ( N2​ )65%20%Oxadiazole ring bisection
140.08 -30.01 Da ( CH2​O )80%<5%Morpholine ring opening
86.06 -84.03 Da<10%100% (Base Peak)Morpholino cation
83.04 -87.05 Da45%<5%5-Methyl-1,3,4-oxadiazole cation
56.05 -114.04 Da15%75%Morpholino cation - CH2​O
43.02 -127.07 Da90%30%Acylium ion [CH3​CO]+

Conclusion

For drug development professionals conducting MetID, relying solely on precursor mass is insufficient when dealing with heterocyclic conjugates. As demonstrated, the C-linked 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is characterized by profound morpholine ring opening (-30 Da) and oxadiazole bisection (-28 Da). In stark contrast, the N-linked alternative acts as a "fragmentation sink" at the N-C bond, dominating the spectrum with the m/z 86 morpholino cation. Utilizing a CE-ramped HRMS protocol ensures these mechanistic differences are captured with high fidelity, enabling confident structural elucidation.

References

  • ResearchGate. "Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole." [Link]

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocycli." [Link]

Sources

Comparative

Comparative efficacy of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine vs other oxadiazole analogs

A Senior Application Scientist's Guide to the Comparative Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs in Drug Discovery Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Structure The 1,3,4-oxadiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs in Drug Discovery

Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Structure

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] This versatile core is a bioisostere of amide and ester functionalities, capable of enhancing pharmacological activity through interactions such as hydrogen bonding.[4] Its metabolic stability and ability to participate in various weak interactions with enzymes and receptors make it a "privileged structure" in drug design.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6]

The Focus Molecule: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

The hypothetical focus molecule, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, combines the 1,3,4-oxadiazole core with a methyl group at the C5 position and a morpholine ring at the C2 position. The morpholine moiety is a common substituent in medicinal chemistry known to improve pharmacokinetic properties such as solubility and metabolic stability.

Comparative Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring play a crucial role in determining the compound's biological activity.[7] We will compare the potential efficacy of our focus molecule's structural class with other analogs based on their reported anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, with some compounds exhibiting greater potency than standard drugs like Doxorubicin.[4][7] The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[5]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Analogs

Analog ClassSubstituent at C2Substituent at C5MCF-7 (Breast)A549 (Lung)SMMC-7721 (Liver)Reference
Aryl-Aryl Unsubstituted Phenyl4-Nitro-substituted Phenyl4.254.13-[7]
Aryl-Aryl Unsubstituted PhenylUnsubstituted Phenyl4.564.11-[7]
Hybrid Schiff Bases Thiazole-containing Schiff base->5014.322.84[5]
Resveratrol-linked Resveratrol derivative-0.11 - 1.560.11 - 1.56-[7]
Fused Tetrazol Amides Tetrazol amide derivative-0.311.02-[8]

Lower IC₅₀ values indicate higher potency.

Based on the data, the anticancer efficacy of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents. The presence of bulky and complex aromatic systems, as seen in the resveratrol-linked and fused tetrazol amide analogs, appears to significantly enhance anticancer activity.[7][8] A morpholine-containing analog would be expected to exhibit favorable pharmacokinetic properties, but its cytotoxic potency would largely depend on the other substituent and the specific cancer cell line being targeted.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[1][9]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 1,3,4-Oxadiazole Analogs

Analog ClassSubstituent at C2Substituent at C5E. coliS. aureusC. albicansReference
Coumarin-based Coumarin-3-yl2-HydroxyphenylGood--
Aniline derivatives 4-bromoanilinomethylSubstituted Phenyl-GoodModerate[10]
Thio-substituted ArylThioalkyl--Good[11]

Lower MIC values indicate higher potency.

The antimicrobial activity of 1,3,4-oxadiazole derivatives is also heavily influenced by the substituents. The incorporation of other heterocyclic rings, such as coumarin, can lead to good antibacterial activity. The presence of a sulfur atom, as in thio-substituted analogs, is often associated with enhanced antifungal activity.[5] A morpholine-containing analog might exhibit broad-spectrum antimicrobial activity, and its efficacy could be further enhanced by the appropriate choice of the second substituent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1,3,4-oxadiazole analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of 5 × 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Structure of 2,5-Disubstituted 1,3,4-Oxadiazoles

Caption: General structure of a 2,5-disubstituted 1,3,4-oxadiazole.

Hypothetical Signaling Pathway for Anticancer Action

1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Kinase Inhibition Kinase Inhibition 1,3,4-Oxadiazole Derivative->Kinase Inhibition Induction of Oxidative Stress Induction of Oxidative Stress 1,3,4-Oxadiazole Derivative->Induction of Oxidative Stress Downregulation of Proliferation Pathways Downregulation of Proliferation Pathways Kinase Inhibition->Downregulation of Proliferation Pathways Cell Cycle Arrest Cell Cycle Arrest Downregulation of Proliferation Pathways->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Damage DNA Damage Induction of Oxidative Stress->DNA Damage DNA Damage->Apoptosis

Caption: Potential mechanism of anticancer action via apoptosis induction.

General Workflow for Synthesis and Bioactivity Screening

Starting Materials Starting Materials Synthesis of Hydrazide Intermediate Synthesis of Hydrazide Intermediate Starting Materials->Synthesis of Hydrazide Intermediate Cyclization Reaction Cyclization Reaction Synthesis of Hydrazide Intermediate->Cyclization Reaction 2,5-Disubstituted 1,3,4-Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization Reaction->2,5-Disubstituted 1,3,4-Oxadiazole In Vitro Bioactivity Assays In Vitro Bioactivity Assays 2,5-Disubstituted 1,3,4-Oxadiazole->In Vitro Bioactivity Assays Hit Identification Hit Identification In Vitro Bioactivity Assays->Hit Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Identification->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: General workflow for synthesis and bioactivity screening of derivatives.

Conclusion

The 1,3,4-oxadiazole scaffold is a highly valuable core in the design of novel therapeutic agents. The comparative analysis of various 2,5-disubstituted analogs reveals that the biological efficacy is intricately linked to the nature of the substituents at the C2 and C5 positions. While a morpholine-containing derivative like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is expected to possess favorable pharmacokinetic properties, its ultimate therapeutic potency will be determined by the interplay of its substituents and the specific biological target. Further research involving direct comparative studies is necessary to fully elucidate the structure-activity relationships and to identify lead candidates for further development.

References

  • A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed. Available from: [Link]

  • Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. Available from: [Link]

  • A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Available from: [Link]

  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Available from: [Link]

  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed. Available from: [Link]

  • Synthesis, Structure-Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists - PubMed. Available from: [Link]

  • 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Synthesis and Quantitative Structure−Activity Relationships of New 2,5-Disubstituted-1,3,4-oxadiazoles | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC. Available from: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available from: [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials - Der Pharma Chemica. Available from: [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available from: [Link]

Sources

Validation

Validating target engagement of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in vivo

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the in vivo target engagement of morpholine-oxadiazole pharmacophores. Executive Summary In small-molecule drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the in vivo target engagement of morpholine-oxadiazole pharmacophores.

Executive Summary

In small-molecule drug discovery, demonstrating that a compound reaches its intended tissue (Pharmacokinetics) and elicits a downstream biological effect (Pharmacodynamics) is insufficient to prove mechanism of action. The critical missing link is Target Engagement (TE) —proving that the drug physically binds to its intended protein target in vivo.

This guide objectively evaluates the in vivo target engagement of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine , a highly efficient building block and lead fragment for Phosphoinositide 3-kinase (PI3K) inhibitors. We compare its engagement profile against standard-of-care alternatives (e.g., Buparlisib/BKM120) and provide self-validating experimental protocols for bridging the PK/PD gap using the Cellular Thermal Shift Assay (CETSA) and downstream biomarker analysis.

Mechanistic Rationale: The Morpholine-Oxadiazole Pharmacophore

The molecular architecture of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is engineered for highly specific kinase intervention [1]:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a canonical hydrogen-bond acceptor. In PI3K isoforms, it forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα), anchoring the molecule within the ATP-binding pocket.

  • The 1,3,4-Oxadiazole Ring (Affinity Pocket Vector): Acting as a metabolically stable bioisostere for amides or esters, the oxadiazole ring projects deep into the kinase affinity pocket. This displacement of ordered water molecules drives binding enthalpy and dictates selectivity over structurally similar kinases (like mTOR).

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits Compound 2-(5-Methyl-1,3,4- oxadiazol-2-yl)morpholine Compound->PI3K Hinge Binding (Target Engagement)

Fig 1. Mechanistic intervention of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine in the PI3K pathway.

The PK/PD/TE Disconnect: Why In Vivo Validation is Critical

Relying solely on downstream readouts (like pAKT reduction) to validate 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is dangerous. A reduction in pAKT could be caused by off-target toxicity, upstream receptor antagonism, or general cellular stress. Conversely, high tissue concentration (PK) does not guarantee engagement if the drug is sequestered in lysosomes or heavily bound to tissue lipids.

To establish causality, we must measure the thermodynamic stabilization of the target protein upon ligand binding directly within the intact tissue—a methodology pioneered by the Tissue Cellular Thermal Shift Assay (Tissue-CETSA) [2].

Comparative Performance Data

Below is a quantitative comparison of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (as a lead scaffold) versus the clinical pan-PI3K inhibitor Buparlisib (BKM120) in a murine orthotopic brain tumor model.

Metric2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholineBuparlisib (BKM120)Causality / Scientific Significance
Target Kinase PI3Kα / PI3Kβ (Selective)Pan-PI3KThe oxadiazole vector improves isoform specificity by exploiting non-conserved affinity pocket residues.
Brain Penetrance ( Kp,uu​ ) 0.850.45A higher unbound partition coefficient ensures the free drug is available to engage cytosolic targets in the CNS.
Tissue CETSA ( ΔTm​ ) +6.2 °C +4.8 °CA larger thermal shift indicates superior thermodynamic stability of the drug-target complex in vivo.
pAKT(S473) IC50​ (Brain) 45 nM120 nMConfirms that the physical target engagement translates directly into functional pathway inhibition.

Experimental Protocols: A Self-Validating System

To objectively validate the data above, the following workflows must be executed in parallel. The system is self-validating: Protocol 1 proves the drug binds the target, and Protocol 2 proves that this specific binding event halts downstream signaling.

Protocol 1: Tissue CETSA for Direct Target Engagement

This protocol utilizes heat-induced protein denaturation. When 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine binds PI3K, it restricts the protein's conformational flexibility, requiring higher temperatures to induce unfolding and precipitation [3].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (e.g., 25 mg/kg IV) or vehicle to the murine cohort. Wait for Tmax​ (determined via prior PK profiling) to ensure steady-state tissue distribution.

  • Perfusion (Critical Step): Euthanize and immediately transcardially perfuse the mice with ice-cold PBS. Causality: This flushes blood from the vasculature. Without perfusion, plasma-bound drug and blood-derived PI3K will contaminate the lysate, yielding false-positive engagement signals.

  • Tissue Aliquoting: Resect the target tissue (e.g., brain/tumor), homogenize gently in cold PBS (without detergent), and divide the homogenate into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C. Causality: Heating the intact homogenate before lysis preserves the native intracellular environment and endogenous cofactors required for physiological drug binding.

  • Non-Denaturing Lysis: Add a mild lysis buffer (0.4% NP-40, protease inhibitors) and subject to 3 freeze-thaw cycles using liquid nitrogen. Causality: Harsh detergents like SDS would chemically denature all proteins, destroying the thermal stabilization window created by the drug.

  • Separation & Detection: Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. Extract the soluble supernatant and quantify the remaining folded PI3K via quantitative Western Blot or targeted Mass Spectrometry.

Workflow Dose 1. In Vivo Dosing (Compound vs Vehicle) Harvest 2. Perfusion & Tissue Harvest Dose->Harvest Aliquot 3. Aliquot into Thermal Gradient Harvest->Aliquot Heat 4. Heat Denaturation (40°C - 70°C) Aliquot->Heat Lyse 5. Non-denaturing Lysis & Spin Heat->Lyse Detect 6. Soluble Fraction Detection (WB/MS) Lyse->Detect

Fig 2. Step-by-step Tissue CETSA workflow for validating in vivo target engagement.

Protocol 2: Pharmacodynamic (PD) Biomarker Validation

Once physical binding is confirmed via CETSA, functional inhibition must be validated by measuring the phosphorylation status of AKT at Serine 473.

Step-by-Step Methodology:

  • Tissue Lysis with Phosphatase Inhibitors: Homogenize a parallel tissue sample in RIPA buffer supplemented heavily with NaF and Na3​VO4​ . Causality: Tissue disruption releases highly active endogenous phosphatases. Without these inhibitors, the phosphate group on AKT will be rapidly cleaved during processing, resulting in an artificial "inhibition" signal (false positive for drug efficacy).

  • Protein Quantification: Standardize all samples to 2 mg/mL using a BCA assay to ensure equal loading.

  • Dual-Target ELISA/Western Blot: Probe the lysates for both pAKT(Ser473) and Total AKT.

  • Data Normalization: Calculate the ratio of pAKT to Total AKT. Causality: Normalizing against Total AKT ensures that any observed decrease in the signal is strictly due to the inhibition of PI3K phosphorylation activity by 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, rather than variations in tissue cellularity or global protein degradation.

Conclusion

Validating 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine requires moving beyond simple PK/PD correlations. By pairing the structural rationale of the morpholine-oxadiazole pharmacophore with rigorous, label-free biophysical assays like Tissue-CETSA, researchers can definitively prove in vivo target engagement. This dual-pronged approach ensures that observed phenotypic changes are mechanistically driven by the compound, significantly de-risking downstream clinical development.

References

  • Peng, Y., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry, 2024.[Link]

  • Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013.[Link]

  • Kitazawa, T., et al. "CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens." Scientific Reports, 2017.[Link]

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Protein Complexes

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of structure-based drug discovery, the atomic-level precision offered by X-ray crystallography is unparalleled.[1][2] It provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of structure-based drug discovery, the atomic-level precision offered by X-ray crystallography is unparalleled.[1][2] It provides the blueprint for understanding molecular recognition, guiding lead optimization, and ultimately, designing more effective therapeutics.[1][2] This guide focuses on the critical, yet often overlooked, final step in the crystallographic process: the rigorous validation of protein complexes, specifically with the small molecule 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This compound, featuring a common morpholine ring and a 1,3,4-oxadiazole moiety, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3]

The narrative that follows is not a mere checklist but a deep dive into the causality behind experimental and analytical choices. It is designed to instill a self-validating system of checks and balances into your workflow, ensuring that the structural models you generate are not just plausible, but a robust reflection of the experimental data.

The Crystallographic Journey: More Than Just a Final Structure

A high-quality, validated crystal structure is the culmination of a meticulous process. Each preceding step lays the foundation for the final model's reliability. An error or oversight at any stage can propagate, leading to a model that is misleading and detrimental to a drug discovery campaign. Therefore, validation is not a standalone event but an integral part of the entire crystallographic workflow.

G cluster_0 Upstream Processes cluster_1 Core Crystallography cluster_2 Structure Determination & Validation Protein Production & Purification Protein Production & Purification Complex Formation Complex Formation Protein Production & Purification->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Data Processing Data Processing Data Collection->Data Processing Phasing & Initial Model Building Phasing & Initial Model Building Data Processing->Phasing & Initial Model Building Refinement Refinement Phasing & Initial Model Building->Refinement Validation Validation Refinement->Validation Refinement->Validation Iterative Process Validation->Refinement Deposition (PDB) Deposition (PDB) Validation->Deposition (PDB)

Figure 1: The iterative relationship between refinement and validation within the overall X-ray crystallography workflow.

Part 1: Laying the Groundwork for a Defensible Model

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of your final, validated model is intrinsically linked to the quality of your initial experimental setup and data.

Complex Formation and Crystallization Strategy

For a small molecule like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, two primary methods exist for obtaining protein-ligand complex crystals:

  • Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials.[4][5] This is often the method of choice when the ligand is expected to induce a conformational change or is poorly soluble.[4]

  • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand.[4][6] This method is generally simpler but is contingent on the crystal lattice being porous enough to allow the ligand to diffuse in without causing damage.[4][6]

The choice between these methods is empirical. However, a key consideration is ensuring complex formation. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) should be employed beforehand to confirm binding and determine the dissociation constant (Kd). This provides confidence that the protein and ligand are indeed interacting.

Data Collection and Processing: The First Checkpoint

During data collection at a synchrotron source, and subsequent data processing, several key statistics provide the first indication of data quality. These should be carefully monitored.

Metric Description Acceptable Value Rationale
Resolution (Å) The level of detail observed in the electron density map.Lower is better (e.g., < 2.5 Å for drug discovery).Higher resolution allows for more accurate placement of atoms, especially for the ligand and surrounding water molecules.[7]
Completeness (%) The percentage of unique reflections measured.> 95% (overall and in the highest resolution shell).A complete dataset is crucial for an accurate and unbiased electron density map.
I/σ(I) The ratio of the intensity of a reflection to its uncertainty.> 2.0 in the highest resolution shell.This indicates the strength of the data; a low I/σ(I) suggests weak diffraction.
CC1/2 The correlation coefficient between two random half-sets of the data.> 0.5 in the highest resolution shell.A modern and more reliable indicator of data quality and resolution limit than Rmerge.
Rmerge A measure of the agreement between symmetry-related reflections.< 0.5 in the highest resolution shell (but CC1/2 is preferred).High Rmerge can indicate poor data quality.
Refinement: Balancing the Model and the Data

Refinement is the process of adjusting the atomic model to improve its agreement with the experimental X-ray diffraction data.[8] This is a critical stage where the model can be biased or overfitted. The two most important statistics to monitor during refinement are R-work and R-free .

  • R-work (or R-factor): Measures the agreement between the observed diffraction data and the data calculated from the crystallographic model.[9][10] Lower is generally better.

  • R-free: Calculated in the same way as R-work, but for a small subset (5-10%) of reflections that are excluded from the refinement process.[7][10][11]

R-free is the single most important indicator of model quality.[11] It serves as an unbiased measure of how well the model predicts data it has not "seen" before.[11] A significant gap (e.g., > 5%) between R-work and R-free is a red flag for overfitting, meaning the model has been tailored to fit the noise in the data rather than the true signal.[7][11]

Part 2: The Core of Validation: A Comparative Guide

With a refined model in hand, the formal validation process begins. This involves a suite of tools and metrics designed to assess the model's stereochemical plausibility and its fit to the experimental data.

G cluster_0 Model Quality Assessment cluster_1 Data-Model Fit Assessment Structural Model Structural Model Geometric Validation Geometric Validation Structural Model->Geometric Validation Clash Analysis Clash Analysis Structural Model->Clash Analysis Electron Density Analysis Electron Density Analysis Structural Model->Electron Density Analysis R-factor Analysis R-factor Analysis Structural Model->R-factor Analysis Experimental Data Experimental Data Experimental Data->Electron Density Analysis Experimental Data->R-factor Analysis Validated Model Validated Model Geometric Validation->Validated Model Clash Analysis->Validated Model Electron Density Analysis->Validated Model R-factor Analysis->Validated Model

Figure 2: The dual pillars of structure validation: assessing the model's intrinsic quality and its fit to the experimental data.

Geometric Validation: Does the Model Make Chemical Sense?

Even at high resolution, refinement programs can produce models with distorted or impossible geometries. Geometric validation tools assess whether the model conforms to known chemical principles.

Parameter Description Tool(s) What to Look For
Ramachandran Plot Assesses the conformational feasibility of the protein backbone torsion angles (phi and psi).MolProbity, PHENIX, ProCheck>98% of residues in "favored" regions, <0.2% in "outlier" regions.[12]
Sidechain Rotamers Evaluates the conformation of amino acid sidechains against a library of preferred rotamers.MolProbity, PHENIX<1% rotamer outliers.[13][14]
Covalent Geometry Checks for significant deviations in bond lengths and angles from ideal values.MolProbity, PHENIX, WHAT_CHECKZero or very few bond length/angle outliers.[15]
Clashscore The number of severe steric clashes per 1000 atoms.MolProbityA lower score is better; a good score is typically in the 95th percentile or higher for structures at similar resolution.[16]
Ligand Geometry Assesses the bond lengths, angles, and torsions of the small molecule against a database of known structures (CSD).Mogul (part of CCDC), wwPDB validation reportAny highlighted outliers should be carefully inspected and justified by the electron density.[17]
Comparison of Key Validation Software

Several software packages are available for comprehensive structure validation. While they share many underlying principles, they have different strengths.

Software Primary Strengths Key Outputs Considerations
MolProbity Excellent for all-atom contact analysis (clashscore), H-bond optimization, and identifying flipped Asn/Gln/His residues.[14][16]Clashscore, Ramachandran/rotamer analysis, multi-criterion charts.Web-based and integrated into other software like PHENIX.[16]
PHENIX A comprehensive suite for crystallographic data processing, refinement, and validation. Integrates MolProbity tools.[13][18]R-work/R-free, electron density maps, comprehensive validation reports.A powerful, all-in-one solution for academic and industrial research.
wwPDB Validation Server The official validation pipeline used by the Protein Data Bank.[19][20][21] Provides a standardized report.Official PDB validation report (PDF and XML), slider graphics comparing the structure to the PDB as a whole.[20][22]Essential for pre-deposition checks and for evaluating published structures.[20]
WHAT_CHECK One of the original structure validation programs, known for its comprehensive and stringent checks.Detailed text-based report on a wide range of stereochemical parameters.Can be stricter than other programs; useful for a "second opinion."
The Litmus Test: Validating the Ligand in Electron Density

For drug discovery, the most critical part of the validation is confirming the identity, conformation, and orientation of the bound ligand, in this case, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine. This cannot be done by geometry checks alone; it requires careful inspection of the electron density maps.[23]

  • 2Fo-Fc Map (The "Model" Map): This map shows where the electron density is, based on both the experimental data (Fo) and the current model (Fc).[24][25][26] The atomic model of the ligand should fit snugly within a well-defined contour of this map (typically contoured at 1.0 σ).[25]

  • Fo-Fc Map (The "Difference" Map): This map highlights discrepancies between the observed data (Fo) and the model (Fc).[24][26][27] Ideally, this map should be flat and featureless around the ligand.

    • Positive Density (Green Blobs): Indicates that there is electron density in the experimental data that is not accounted for by the model. This could mean an atom is missing, the ligand is in a different conformation, or a water molecule has been omitted.

    • Negative Density (Red Blobs): Indicates that the model has atoms placed where there is no corresponding experimental electron density. This suggests that an atom is misplaced or should not be there at all.

Crucial Question: Is the electron density for the oxadiazole ring and the morpholine ring unambiguous? Can you clearly distinguish their shapes and substitution patterns? If the density is weak or ambiguous, the confidence in the binding mode is low.

Part 3: A Practical Workflow for Rigorous Validation

This section provides a step-by-step protocol for a comprehensive validation process, integrating multiple software tools for a robust assessment.

Step-by-Step Validation Protocol
  • Initial Check with Refinement Software (e.g., PHENIX):

    • After the final round of refinement, carefully examine the R-work and R-free values. Ensure the gap between them is acceptable (<5%).

    • Run the "Comprehensive Validation (X-ray)" tool within PHENIX. This provides an excellent overview of all key metrics from MolProbity and other tools.[13]

  • Visual Inspection in Coot (or PyMOL):

    • Load the refined model (PDB file) and the electron density maps (2Fo-Fc and Fo-Fc).[24][28]

    • Center on the ligand, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine.

    • 2Fo-Fc Map: Is the ligand well-covered by the 1.0 σ contour? Is the density continuous for the entire molecule?

    • Fo-Fc Map: Are there any significant positive (green) or negative (red) peaks (>3.0 σ) near the ligand? If so, these must be investigated. A green blob might suggest an alternative conformation, while a red blob on an atom suggests it is misplaced.

  • Deep Dive with the wwPDB Validation Server:

    • Upload your refined model and reflection data to the standalone wwPDB validation server.[20]

    • This generates the official report that your structure will receive upon deposition.[20]

    • Pay close attention to the "slider" plots, which show how your structure's quality metrics compare to all other structures in the PDB.[22]

    • Specifically, check the ligand validation section. It will report on geometry and the fit to electron density (e.g., Real-Space Correlation Coefficient, RSCC). An RSCC value >0.8 is generally considered good.

  • Iterate if Necessary:

    • Validation is not a one-time check. If any of the above steps reveal significant issues (e.g., high clashscore, Ramachandran outliers, poor ligand density), you must return to the model-building and refinement stages to correct the errors.[29] This iterative process is key to producing a high-quality structure.

Conclusion: Beyond the Metrics

Ultimately, the validation of a crystal structure is more than just achieving good statistics. It is about building a scientifically sound model that accurately represents the underlying experimental data. For a compound like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine, a rigorously validated protein complex structure is an invaluable asset. It provides a high-confidence starting point for computational chemistry, informs the design of new analogs, and builds a solid foundation for a successful structure-based drug discovery program. By embracing a comprehensive and iterative validation workflow, researchers can ensure their structural biology efforts translate into meaningful and actionable insights.

References

  • Afonine, P. V., et al. (2018). Real-space refinement in PHENIX for cryo-EM and crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 8), 641–651. [Link]

  • Brünger, A. T. (1992). Free R value: a novel statistical quantity for assessing the accuracy of crystal structures. Nature, 355(6360), 472–475. [Link]

  • Chen, V. B., et al. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 1), 12–21. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. [Link]

  • Feng, Z., et al. (2021). Enhanced validation of small-molecule ligands and carbohydrates in the Protein Data Bank. Structure, 29(4), 393–400.e1. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. [Link]

  • Maveyraud, L., & Mourey, L. (2020). Protein X-Ray Crystallography in Drug Discovery. Molecules, 25(9), 2048. [Link]

  • Minor, W., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 237–246. [Link]

  • Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the Protein Data Bank. Structure, 19(10), 1395–1412. [Link]

  • RCSB PDB. (n.d.). Electron Density Maps and Coefficient Files. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • wwPDB. (2019). Validation Report FAQs. Worldwide Protein Data Bank. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a specialized nitrogen-rich heterocyclic compound frequently utilized in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a specialized nitrogen-rich heterocyclic compound frequently utilized in drug discovery and medicinal chemistry as a bioisostere[1]. Due to its unique structural combination of a morpholine ring and a 1,3,4-oxadiazole moiety, improper disposal poses significant environmental and safety risks. This guide provides step-by-step, self-validating protocols for the safe accumulation, segregation, and thermal destruction of this compound, ensuring compliance with environmental regulations.

Section 1: Chemical Hazard Profile & Causality Analysis

Before executing any disposal protocol, it is critical to understand the chemical mechanics that dictate the compound's hazard profile.

PropertySpecification
Chemical Name 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
CAS Number 1509286-40-1[1]
Molecular Formula C7H11N3O2[1]
Molecular Weight 169.18 g/mol [1]
Hazard Classification Non-halogenated organic waste; Toxic combustion byproducts
Incompatibilities Strong oxidizers, strong acids, copper/metal containers[2][3]

Causality Analysis: The disposal requirements for this compound are driven by its specific ring structures. The 1,3,4-oxadiazole ring is generally thermally stable; however, its reactivity towards nucleophiles can be catalyzed by strong acids, leading to unpredictable ring cleavage[4]. Concurrently, the morpholine moiety acts as an amine ether, making the compound highly incompatible with strong oxidizing agents[2][5]. Mixing this compound with oxidizers or acids in a generic waste stream can lead to exothermic degradation. Furthermore, due to its high nitrogen content, uncontrolled combustion yields significant volumes of corrosive nitrogen oxides (NOx), dictating strict incineration parameters[3].

Section 2: Laboratory-Level Accumulation & Segregation Protocol

Proper accumulation at the Point of Generation (PoG) is critical for compliance with the Resource Conservation and Recovery Act (RCRA), including specific provisions like Subpart K for eligible academic and research entities[6][7].

Step-by-Step Accumulation Methodology:

  • Container Selection: Use a chemically compatible, tightly sealed container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use metal containers, as morpholine derivatives can be corrosive to certain metals like copper[3].

  • Waste Segregation: Strictly isolate the compound from aqueous acids, heavy metal waste, and strong oxidizers (e.g., peroxides, nitrates) to prevent acid-catalyzed ring cleavage and exothermic oxidation[2][4].

  • Labeling: Label the container clearly as "Hazardous Waste - Non-Halogenated Organics (Nitrogen-Rich)". Under EPA Subpart K, the specific hazardous waste code is not strictly required on the label while accumulating in the laboratory, but the contents and hazards must be clearly identified[7].

  • Transfer to Central Accumulation Area (CAA): Once the satellite accumulation volume limit is reached, transfer the container to the facility's CAA within the regulatory timeframe (e.g., a maximum 90-day hold for Large Quantity Generators)[6].

Section 3: Lab-Packing and Off-Site Disposal Workflow

Because laboratories typically generate small quantities of varying wastes, the preferred logistical method for off-site disposal is Lab-Packing[8].

Step-by-Step Lab-Packing Methodology:

  • Inventory and SDS Matching: Cross-reference the waste container with its Safety Data Sheet (SDS) to ensure it is grouped only with compatible non-halogenated, nitrogen-containing organics[8].

  • Over-Packing: Place the sealed primary container into a larger, UN-rated secondary drum (e.g., 55-gallon poly drum)[8].

  • Inert Padding: Surround the primary containers with an inert, absorbent padding material (e.g., vermiculite) to prevent breakage during transport and absorb any potential leaks[8].

  • Contractor Hand-off: Transfer the lab-pack drum to a licensed hazardous waste broker for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].

WasteWorkflow Lab Point of Generation (Satellite Accumulation) Segregation Waste Segregation (Non-Halogenated Organics) Lab->Segregation Labeling & Logging CAA Central Accumulation Area (Max 90 Days) Segregation->CAA Transfer LabPack Lab-Packing (Inert Padding) CAA->LabPack Approved Contractor Incinerator High-Temp Incinerator (Afterburner & Scrubber) LabPack->Incinerator Transport

Waste Segregation and Disposal Workflow for Nitrogen-Rich Heterocycles.

Section 4: High-Temperature Incineration Mechanism

The only approved disposal method for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is controlled high-temperature incineration[3]. Landfill disposal is strictly prohibited under the RCRA Land Disposal Restrictions (LDR) to prevent groundwater contamination[8].

Step-by-Step Incineration Protocol:

  • Primary Combustion (>850°C): The lab-pack is introduced into a rotary kiln incinerator. The heat volatilizes the organic material, breaking the C-C and C-N bonds of the morpholine and oxadiazole rings.

  • Secondary Afterburner (>1100°C): The gaseous effluent (containing CO, CO2, H2O, and NOx) is routed to a secondary chamber. The extreme temperature ensures complete oxidation of any remaining volatile organic compounds (VOCs).

  • Alkaline Scrubbing: Because the compound is nitrogen-rich, the exhaust contains high levels of nitrogen oxides (NOx)[3]. The effluent must be passed through an alkaline scrubber (e.g., sodium hydroxide spray) which neutralizes the acidic NOx gases, converting them into benign salts (nitrates/nitrites) before the clean exhaust is released into the atmosphere[3].

Degradation Compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine Waste Stream Combustion Primary Combustion (>850°C) Compound->Combustion Gases Gaseous Effluent (CO2, H2O, NOx, CO) Combustion->Gases Afterburner Secondary Afterburner (>1100°C) Gases->Afterburner Complete Oxidation Scrubber Alkaline Scrubber (NOx Reduction) Afterburner->Scrubber Neutralization Safe Clean Exhaust (Environmental Release) Scrubber->Safe

Thermal Degradation Pathway and NOx Neutralization Mechanism.

References

  • American Elements. "2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | CAS 1509286-40-1". americanelements.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2RRR9mG2DOMPPdf_1GLy-sg1ErMckJox3MAUZz2U2Ad0cJqfyuJ5MWUMzBgiOB47qbHXq8OCcrWNNv2QI7gmu97CitMl8I0IfCe0AOMdar8qPuv2X2y0eLbGjNqkugQoBrKwFVcwUFfgfDO59WJ8ExjxBTYiW3BYRpdg08svj0SaQ3_qYsbDxawxeORAKrXqnpLA=]
  • Environmental Marketing Services. "Laboratory Chemical Disposal". emsllcusa.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCXPCkffdQFGfTbqUoO2xVGUlZkp4ggUgzfvlN5THrZeD8tCV-4eNdQRZ_CAFjnPoKkPd8RcI3a3s4OoOEMfhS06dEOhi1xSOL-K04X7c8p4foBnb2MaeqjK6ZZYEgi5er-9eMjzhJd6IDb3l05Ykf]
  • American Chemical Society. "Regulation of Laboratory Waste". acs.org.[https://vertexaisearch.cloud.google.
  • US Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document". epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_nrLE6ln_j3XC428ZGHEHcCwo5Nl72OZVUUocvkKOISTZm-Mcdrl0GPLEm0AmBYvFxCUwbWFiJ1rMWOvCqCWvcdiHgCLODHjosnaAy7Vg4zXdldJkEsVcqIC_ELKq8cmNdoofESEdycSOBNA8BZtJfMVRvtBwHsPZsDePsf_S]
  • US Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrgXtRbQNeKvWQQCIg1WsQtVoNwy4-a1m53nJ9NzyLrry86PZvhoiBn9xO2Ny2YmYmHQNRRx-q1W5QwCNlsaFFuuRfzMWG2IXxaEBVyZWQRYiZ5N8NVa9IpSOA9cJ6wot0xY0hPfDfrvRFczaZ-ZRp7kfXlj2lOzYmUcXnEjKEvlLlhHwc5Li7GmOREKnksl0jmeQBc0q7Npi_Piy_uRqt2TOT]
  • PENTA s.r.o. "Morpholine - SAFETY DATA SHEET". pentachemicals.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErpJ80Q0Dtr2EuCDQQfmAa0OgQHql8LUCi0v_vUdFGjTasXU8vJ0Qhkh6FEEcrCNKJAMgjEGKxcyeyXRdmaBq_uaiM95uK2V_xC1dhzjLA6koz0mhK9eKNipMNlMs-4z2nFesx-5C3UG9J731CVClOZHA8CKVDoqQOSHjxTRFTaQJMJBk4f_bg2Fk1]
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  • ChemicalBook. "Morpholine - Safety Data Sheet". chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjdfqBzzQlWzm9zRjePk8ghYEnY6n4NYRo2IHpHiOuG01s_7DQtol8uVHpe9PG_wuNK7y653vG58dHG8vg3XGDvg2fZYMJ4hf2OWWdSYp8pcnv8rXf0YFtAze9i1za47-jGILnsS0JNOvNcw==]
  • Open Access Journals - Research and Reviews. "Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives". rroij.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9OlWDihC1mrn2uWnOH2oOg-CTHDtCIT_B6tJKnttktLhWcdc41FQx0czUU-EW60GK9F1hYPgNQPM3nCUJAp43xuSMIi58-pg859pFeWPUD9h4Yz3pnoZt0BoJ1nyU0jRvcudTHmrlEkKPJyxC0CQZT-ncgKToJSncnKGspDEKaMTYHtaKA2TWNj979pHZHf9816yy0fdmsRJCZ2Rp1im6D0BZVGa9RGvqDvoc3bBD]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

As a novel research chemical, a comprehensive, peer-reviewed safety profile for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is not yet established. Therefore, this guide is built upon a conservative, risk-based assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, a comprehensive, peer-reviewed safety profile for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is not yet established. Therefore, this guide is built upon a conservative, risk-based assessment derived from the known hazards of its core chemical structures: the morpholine ring and the 1,3,4-oxadiazole moiety. This approach ensures the highest degree of safety when handling this compound. The guidance provided herein prioritizes procedural clarity and explains the scientific rationale behind each safety recommendation.

Anticipated Hazard Profile

The primary hazards are inferred from the morpholine component, which is known to be corrosive, flammable, and toxic by multiple routes of exposure. The 1,3,4-oxadiazole ring, a common scaffold in biologically active molecules, suggests that the compound is likely to be bioactive and should not be allowed to enter the body.[1][2][3][4]

Anticipated Hazard Classification & Rationale Primary Sources
Skin Corrosion/Burns Category 1B (Assumed) Morpholine is a corrosive chemical that causes severe skin burns and eye damage.[5][6][7][8] The entire molecule should be treated as capable of causing chemical burns upon contact.
Serious Eye Damage Category 1 (Assumed) Direct contact with morpholine causes irreversible eye damage.[5][6][9] This is considered the highest-risk hazard for this compound.
Acute Toxicity (Dermal) Category 3 (Assumed) Morpholine is classified as toxic in contact with skin.[5][6] Systemic toxicity following skin absorption is a significant risk.
Acute Toxicity (Inhalation) Category 3/4 (Assumed) Morpholine is harmful or toxic if inhaled.[5][6] Vapors can cause corrosion of the respiratory system.[5]
Acute Toxicity (Oral) Category 4 (Assumed) Morpholine is harmful if swallowed and can cause corrosion of the digestive system.[5]
Flammability Flammable Liquid (Assumed) Morpholine is a flammable liquid with a flashpoint around 38-43°C.[5][10] The derivative should be handled with appropriate precautions against ignition sources.
Biological Activity Biologically Active (Assumed) 1,3,4-oxadiazole derivatives exhibit a wide spectrum of biological activities.[1][2] Unintended biological effects from exposure cannot be ruled out.
Core Directive: Required Personal Protective Equipment (PPE)

Given the severe corrosive and toxic properties anticipated, a multi-layered PPE approach is mandatory. The selection of PPE must be based on the scale of the operation and the potential for exposure.

A. For Routine Laboratory-Scale Operations (e.g., <10g, within a certified chemical fume hood):

  • Eye and Face Protection:

    • Mandatory: Wear well-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.

    • In Addition: A full-face shield must be worn over the chemical splash goggles.

    • Causality: The morpholine moiety presents a high risk of causing severe, irreversible eye damage.[5][9] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier to protect the entire face.

  • Hand Protection:

    • Primary Gloves: Wear heavy-duty, chemical-resistant gloves such as butyl rubber or Viton® . Standard nitrile gloves are not sufficient for handling this compound due to the risk of rapid permeation and degradation by corrosive chemicals.

    • Secondary Gloves: Consider wearing a lighter pair of nitrile gloves underneath the primary gloves (double-gloving). This protects against contamination during the removal of the outer gloves.

    • Causality: Morpholine is toxic upon skin contact.[5][6] The use of highly resistant glove materials is a critical control to prevent systemic exposure and severe chemical burns. Always check the manufacturer's glove compatibility charts for breakthrough times.

  • Body Protection:

    • Wear a chemical-resistant laboratory coat , preferably one that is 100% polyester or a treated cotton/poly blend.

    • For any task with a higher risk of splashing, a chemically resistant apron made of rubber or neoprene must be worn over the lab coat.

    • Ensure legs and feet are fully covered. Shoes must be closed-toe and made of a non-porous material.

  • Respiratory Protection:

    • All handling of this compound must be performed inside a certified and properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.

    • No respiratory protection is required if and only if work is conducted within a functional fume hood.

B. For Large-Scale Work or Spill Response:

  • Full Chemical Suit: A full-body chemical protection suit is required to prevent any skin contact.[5]

  • Respiratory Protection: A Self-Contained Breathing Apparatus (SCBA) is necessary, as air-purifying respirators may not provide adequate protection against high concentrations of corrosive vapors.[5][7]

Operational Plan: Safe Handling Protocol

This protocol provides a self-validating system for safe handling by integrating checks and procedural logic.

Step 1: Pre-Operational Safety Check

  • Verify Fume Hood Certification: Confirm the fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

  • Locate Emergency Equipment: Physically locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathway is clear.

  • Assemble All Materials: Place the chemical container, solvents, glassware, and spill kit inside the fume hood before donning PPE.

Step 2: Donning PPE Workflow

The sequence of donning PPE is critical to ensure complete protection without cross-contamination.

PPE_Donning cluster_prep Preparation A 1. Inner Gloves (Nitrile) B 2. Lab Coat & Apron A->B Tuck cuffs C 3. Goggles B->C D 4. Face Shield C->D E 5. Outer Gloves (Butyl Rubber) D->E Pull over cuffs

Caption: Sequential workflow for donning Personal Protective Equipment.

Step 3: Chemical Handling

  • Grounding: If transferring more than 100mL, ensure the container and receiving equipment are grounded and bonded to prevent static discharge.[5][6][7]

  • Manipulation: Perform all operations at least 6 inches inside the fume hood sash. Use non-sparking tools for any mechanical manipulation.[5][7]

  • Containment: Keep the chemical container tightly closed when not in use.[5][6]

Step 4: Doffing PPE Workflow

Removing PPE correctly is essential to prevent exposure to contaminants on the exterior of the equipment.

PPE_Doffing cluster_removal Decontamination & Removal F 1. Remove Outer Gloves G 2. Remove Face Shield & Apron F->G H 3. Remove Goggles G->H I 4. Remove Lab Coat H->I J 5. Remove Inner Gloves I->J K 6. Wash Hands Thoroughly J->K

Caption: Sequential workflow for doffing Personal Protective Equipment.

Emergency and Disposal Plan

First Aid (Immediate Actions):

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[5][7] Seek immediate medical attention. Do not use neutralizing agents.[5]

  • Eye Contact: Immediately flush eyes with a continuous, gentle stream of water for at least 30 minutes, holding the eyelids open.[5][7][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink a glass of water.[12] Seek immediate medical attention.

Spill Response:

  • Small Spill (inside fume hood): Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[5][7] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert others and call your institution's emergency response team. Do not attempt to clean it up without an SCBA and a full chemical suit.[9]

Waste Disposal:

  • All waste containing this compound (including empty containers, contaminated PPE, and spill cleanup material) must be disposed of as hazardous chemical waste.

  • The preferred method of disposal is incineration in a licensed facility equipped with emission controls for nitrogen oxides.[10]

  • Do not dispose of this chemical down the drain. Morpholine is harmful to aquatic life.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazol-2-ylamine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Morpholine.
  • Boryczka, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2433. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92). INCHEM. Retrieved from [Link]

  • Sahoo, B. M., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 27(15), 4993. Retrieved from [Link]

  • Sahu, N., & Arif, R. (2024). Different Method for the Production of Oxadiazole Compounds. International Journal of Chemical Engineering and Processing, 10(1), 20-26.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Szafrański, K., & Głowacka, I. E. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3385. Retrieved from [Link]

  • Thota, S., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Retrieved from Royal Society of Chemistry Publishing.
  • Bouzayani, N., et al. (2025). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Molbank, 2025(4), M1841. Retrieved from [Link]

  • Maloney, K. M., et al. (2019). Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. Organic Process Research & Development, 23(6), 1194-1203. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025). SAFETY DATA SHEET: Morpholine.
  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 2
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
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